molecular formula C16H17N3O B1665715 RP107 CAS No. 496864-16-5

RP107

货号: B1665715
CAS 编号: 496864-16-5
分子量: 267.33 g/mol
InChI 键: PRIGRJPRGZCFAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(7-butyl-1,5-dihydropyrrolo[2,3-b]pyrazin-6-ylidene)-1-cyclohexa-2,5-dienone is a member of quinomethanes.

属性

IUPAC Name

4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-3-4-13-14(11-5-7-12(20)8-6-11)19-16-15(13)17-9-10-18-16/h5-10,20H,2-4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIGRJPRGZCFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30416115
Record name ALOISINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496864-16-5
Record name Aloisine A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496864-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ALOISINE A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30416115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Investigational Therapies for Pulmonary Arterial Hypertension (PAH): R-107 and Ralinepag

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The designation "R-107" has been used in public communications to refer to two distinct investigational therapies for Pulmonary Arterial Hypertension (PAH) with different mechanisms of action. This guide will address both compounds: R-107, a nitric oxide donor developed by Claritas Pharmaceuticals, and Ralinepag, a prostacyclin receptor agonist from United Therapeutics (originally developed by Arena Pharmaceuticals).

Part 1: R-107 (Nitric Oxide Donor)

Introduction

R-107, developed by Claritas Pharmaceuticals, is a novel liquid formulation designed to act as a nitric oxide (NO) donor.[1][2] Nitric oxide is a well-understood endogenous signaling molecule and a potent vasodilator.[1][2] The therapeutic strategy behind R-107 is to deliver NO systemically to induce vasodilation in the pulmonary vasculature, thereby addressing the characteristic high blood pressure in the lungs that defines PAH.[2][3] The formulation is being developed for oral or injectable administration, offering a potential advantage over inhaled NO therapies which may not reach poorly ventilated areas of the lung.[2]

Mechanism of Action

The primary mechanism of action of R-107 is the direct release of nitric oxide.[1] NO is a key regulator of vascular tone. In pulmonary artery smooth muscle cells (PASMCs), NO activates the enzyme soluble guanylate cyclase (sGC). This activation leads to an increase in the intracellular concentration of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation (vasodilation).[4][5] This widening of the pulmonary arteries reduces pulmonary vascular resistance and pressure.[2]

Beyond its vasodilatory effects, R-107 is also suggested to have antioxidant properties by degrading oxidants that can inactivate endogenous nitric oxide.[3]

Preclinical Data and Efficacy

R-107 has been evaluated in a validated monocrotaline-induced rat model of PAH.[6] The studies reported that the therapy not only provided symptomatic relief but also appeared to halt and even reverse the progression of the disease.[1][6]

ParameterObservationSource
Disease Progression Administration of R-107 stopped all further vascular damage and hypertensive disease progression.[6]
Blood Pressure Reduction A 2-week course of R-107 in rats with established PAH resulted in a 75% reduction in the elevation of pulmonary blood pressure.[3][6]
Duration of Effect A single dose provided relief for a full 24 hours. The reduction in blood pressure persisted for days after the conclusion of therapy.[3][6]
Potency Comparison In the same animal model, R-107 demonstrated approximately double the potency in reducing pulmonary blood pressure compared to sildenafil (Revatio) and bosentan (Tracleer).[1][3]
Experimental Protocols

Monocrotaline-Induced PAH in Rats: While detailed, step-by-step protocols are not available in the provided search results, the methodology is based on a standard and validated animal model.

  • Induction: Healthy rats are administered a single injection of monocrotaline (MCT), a plant-derived pyrrolizidine alkaloid.

  • Disease Development: Over a period of several weeks, MCT causes endothelial injury in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary arterial pressure and right ventricular hypertrophy, closely mimicking human PAH.

  • Treatment Administration: R-107 was administered to cohorts of these animals, with treatment initiated either to prevent disease progression or to treat and reverse established disease.[6]

  • Endpoint Measurement: Key endpoints include hemodynamic measurements (e.g., pulmonary blood pressure via catheterization) and histological analysis of vascular damage and right ventricular hypertrophy.[6][7]

Visualization of Mechanism and Workflow

R107_Mechanism cluster_Systemic Systemic Circulation cluster_Cell Pulmonary Artery Smooth Muscle Cell R107 R-107 (Oral/Injectable) NO Nitric Oxide (NO) R107->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP ↑ cGMP sGC->cGMP converts GTP to Relaxation Smooth Muscle Relaxation cGMP->Relaxation Vasodilation Pulmonary Vasodilation (↓ PVR, ↓ PAP) Relaxation->Vasodilation

Caption: Mechanism of R-107 as a nitric oxide donor in PAH.

Part 2: Ralinepag (Prostacyclin IP Receptor Agonist)

Introduction

Ralinepag (formerly APD811) is an orally available, potent, and selective agonist of the prostacyclin (IP) receptor.[8][9] It is structurally distinct from prostacyclin and is designed to mimic the therapeutic effects of endogenous prostacyclin, a signaling molecule known to be deficient in patients with PAH.[4][5][10] Its favorable pharmacokinetic profile, including a long half-life, allows for once-daily dosing, which may improve patient adherence compared to other prostacyclin pathway agents.[8][9]

Mechanism of Action

Ralinepag's therapeutic effects are mediated through the activation of the prostacyclin signaling pathway.[8]

  • Receptor Binding: Ralinepag binds selectively to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR) located on the surface of pulmonary artery smooth muscle cells and platelets.[8][9]

  • G-Protein Activation: This binding activates the associated stimulatory G-protein, Gαs.

  • Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[7][11]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a significant increase in intracellular cAMP levels.[5][7][11]

  • Physiological Effects: The elevated cAMP concentration mediates the key therapeutic effects:

    • Vasodilation: In PASMCs, cAMP activates protein kinase A (PKA), which phosphorylates downstream targets that cause smooth muscle relaxation, leading to vasodilation of the pulmonary arteries.[5][8]

    • Anti-platelet Aggregation: In platelets, increased cAMP inhibits aggregation, reducing the risk of in-situ thrombosis, a known complication of PAH.[8][12]

    • Anti-proliferative Effects: The prostacyclin pathway also has anti-proliferative and anti-inflammatory properties, which may help to counteract the vascular remodeling characteristic of PAH.

Clinical Data and Efficacy

Ralinepag has undergone Phase 2 and is currently in Phase 3 clinical trials, demonstrating significant improvements in hemodynamic and functional parameters in PAH patients.[8][13]

ParameterTrial PhaseObservationSource
Pulmonary Vascular Resistance (PVR) Phase 229.8% reduction in median PVR after 22 weeks of treatment compared to placebo (p=0.03).[13]
6-Minute Walk Distance (6MWD) Phase 2 (Open-Label Extension)Mean increase of 36.3 meters after two years (p=0.004).[13]
Hemodynamics Phase 2 (Open-Label Extension)Significant improvements in both median PVR and mean pulmonary arterial pressure after one or two years (p≤0.05).[13]
WHO Functional Class Phase 2 (Open-Label Extension)Over 85% of participants remained stable in their functional class from baseline after two years.[13]
Experimental Protocols

Phase 2 Clinical Trial Protocol Summary:

  • Objective: To evaluate the efficacy and safety of ralinepag in patients with PAH.

  • Design: A multicenter, double-blind, randomized, placebo-controlled study.

  • Participants: 61 participants with symptomatic PAH, on stable background therapy.

  • Intervention: Participants were randomized to receive either ralinepag or placebo. The dose of ralinepag was titrated over a period of weeks to an optimal tolerated dose.

  • Duration: 22 weeks of treatment.

  • Primary Endpoint: The primary efficacy endpoint was the change from baseline in pulmonary vascular resistance (PVR).[13]

Phase 3 (ADVANCE OUTCOMES) Clinical Trial Protocol Summary:

  • Objective: To evaluate the effect of ralinepag on delaying disease progression in PAH patients.

  • Design: A global, multicenter, double-blind, placebo-controlled, event-driven study.

  • Participants: 728 participants with PAH on approved oral background therapies.

  • Intervention: Ralinepag (extended-release formulation) or placebo, added to existing PAH therapies.

  • Primary Endpoint: The primary endpoint is the time to the first adjudicated clinical worsening event (death, lung transplantation, or PAH-related hospitalization/disease progression).[13]

Visualization of Mechanism and Workflow

Ralinepag_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Pulmonary Artery Smooth Muscle Cell / Platelet Ralinepag Ralinepag IP_Receptor IP Receptor (GPCR) Ralinepag->IP_Receptor binds to Gs Gαs Protein IP_Receptor->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP ↑ cAMP AC->cAMP converts ATP to Effects Vasodilation Anti-platelet Aggregation Anti-proliferative Effects cAMP->Effects mediates

Caption: Signaling pathway of the prostacyclin IP receptor agonist Ralinepag.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Treatment Arm (Background Therapy + Ralinepag) Randomization->GroupA GroupB Control Arm (Background Therapy + Placebo) Randomization->GroupB FollowUp Treatment & Follow-Up Period (Data Collection, Safety Monitoring) GroupA->FollowUp GroupB->FollowUp Endpoint Primary Endpoint Analysis (e.g., Time to Clinical Worsening) FollowUp->Endpoint

Caption: Generalized workflow for a pivotal PAH clinical trial.

References

R-107: A Novel Nitric Oxide-Releasing Prodrug

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-107 is an investigational nitric oxide (NO)-releasing prodrug developed by Claritas Pharmaceuticals in collaboration with the Salzman Group. It is a liquid formulation designed for versatile administration, including intramuscular injection, oral, and nasal routes, to provide a sustained, systemic release of nitric oxide over a 24-hour period. Preclinical studies have demonstrated its potential therapeutic effects in models of pulmonary arterial hypertension (PAH) and sepsis. This technical guide synthesizes the currently available information on the properties, mechanism of action, and preclinical findings related to R-107.

Core Properties and Mechanism of Action

R-107 is designed as a prodrug that, upon entering the bloodstream, undergoes hydrolysis to release its active payload, a molecule designated as R-100. It is this active metabolite, R-100, that is responsible for the subsequent slow and sustained release of nitric oxide. This mechanism of action allows for prolonged systemic exposure to nitric oxide, which is intended to overcome the limitations of inhaled nitric oxide therapy, such as its short half-life and localized effects.

Proposed Mechanism of Action Workflow

R107 R-107 Administration (IM, Oral, Nasal) Bloodstream Enters Bloodstream R107->Bloodstream Hydrolysis Hydrolysis Bloodstream->Hydrolysis Metabolic conversion R100 Active Payload (R-100) Hydrolysis->R100 NO_Release Sustained NO Release (over 24 hours) R100->NO_Release Target Target Tissues NO_Release->Target Effects Therapeutic Effects (e.g., Vasodilation) Target->Effects

Caption: General workflow of R-107 from administration to therapeutic effect.

Preclinical Data

Preclinical investigations of R-107 have been conducted in animal models of pulmonary arterial hypertension (PAH) and sepsis, with results primarily disseminated through company press releases.

Pulmonary Arterial Hypertension (PAH)

In a validated rat model of PAH, R-107 demonstrated significant efficacy. The key findings from these studies are summarized below.[1]

Table 1: Summary of Preclinical Efficacy of R-107 in a Rat Model of PAH

ParameterObservationSource
Disease Progression Halted the progression of PAH, preventing further vascular damage and hypertensive disease.[1]
Symptom Relief Provided immediate and near-total relief of acute PAH symptoms within minutes of administration.[1]
Blood Pressure Reduction A two-week course of R-107 in rats with established PAH resulted in a 75% reduction in elevated pulmonary blood pressure, an effect that persisted for days after treatment cessation.[1]
Comparative Potency Demonstrated superior potency in reducing pulmonary arterial blood pressure compared to established PAH therapies, sildenafil and bosentan, in the same animal model.[1]
Sepsis

R-107 has also been evaluated in a sheep model of sepsis, where it showed a significant improvement in survival rates.

Table 2: Preclinical Efficacy of R-107 in a Sheep Model of Sepsis

ParameterControl GroupR-107 Treatment GroupSource
Mortality Rate 30%11%[2]

Signaling Pathways

While specific, detailed signaling pathways modulated by R-107 have not been fully elucidated in publicly available literature, the primary therapeutic effects are attributed to the release of nitric oxide. NO is a well-characterized signaling molecule with a primary role in vasodilation through the cGMP pathway.

Nitric Oxide-Mediated Vasodilation Pathway

NO Nitric Oxide (from R-100) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive binds to heme iron sGC_active sGC - Active sGC_inactive->sGC_active conformational change cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Relaxation Smooth Muscle Relaxation (Vasodilation) Ca_decrease->Relaxation

Caption: The canonical nitric oxide/cGMP signaling pathway leading to vasodilation.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of R-107 are not yet available in peer-reviewed publications. The information is based on summaries provided by Claritas Pharmaceuticals.

In Vitro Genotoxicity Studies

GLP-compliant in vitro genotoxicity studies were conducted by Covance Laboratories.[3]

  • Bacterial Reverse Mutation Assay (Ames Test): R-107 was tested in five different bacterial strains at concentrations up to 5000 µ g/plate . The results showed no evidence of mutagenic activity.[3]

  • In Vitro Human Lymphocyte Micronucleus Assay: This assay was performed to assess the potential for R-107 to cause chromosomal damage. The results of this study were also negative, indicating no clastogenic or aneugenic activity.

Animal Toxicology Studies

GLP-compliant toxicology studies in rodents were also performed by Covance Laboratories.

  • Dosing: R-107 was administered daily via intramuscular injection at doses of 250, 400, and 600 mg/kg for 7 consecutive days.

  • Observations: The company reported that R-107 was well-tolerated at all tested dose levels.

Clinical Development

Claritas Pharmaceuticals has received approval to conduct a Phase 1 clinical trial of R-107 in Australia. This first-in-human study is designed to evaluate the safety, tolerability, and pharmacokinetics of an intramuscularly injected formulation of R-107 in healthy volunteers.

Phase 1 Clinical Trial Workflow

Recruitment Healthy Volunteer Recruitment Dosing Single Ascending Doses of IM R-107 Recruitment->Dosing Monitoring Safety & Tolerability Monitoring Dosing->Monitoring PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis Data_Review Data Review & Analysis Monitoring->Data_Review PK_Analysis->Data_Review Go_NoGo Go/No-Go Decision for Phase 2 Data_Review->Go_NoGo

Caption: A simplified workflow for the planned Phase 1 clinical trial of R-107.

Limitations and Future Directions

While the preclinical results for R-107 are promising, it is important to note that the majority of the available data is from press releases and has not yet been published in peer-reviewed scientific journals. Crucial details such as the chemical structures of R-107 and R-100, quantitative pharmacokinetic data, and detailed methodologies of the efficacy studies are not yet in the public domain.

Future research and publications from the planned clinical trials will be essential to fully characterize the nitric oxide donor properties of R-107 and to validate its therapeutic potential in various disease states. The successful translation of the potent effects observed in animal models to human subjects will be a key determinant of the future of this novel therapeutic agent.

References

Preclinical Profile of R-107: A Novel Nitric Oxide-Releasing Compound for Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: The following information is a summary of preclinical data on R-107 for pulmonary hypertension, compiled from publicly available press releases and news articles from Claritas Pharmaceuticals. This document is intended for informational purposes for researchers, scientists, and drug development professionals. The data presented here has not been sourced from peer-reviewed scientific publications and should be interpreted with caution.

Introduction

R-107 is a liquid, nitric oxide-releasing prodrug developed by Claritas Pharmaceuticals, under license from the Salzman Group.[1][2] It is being investigated as a potential therapeutic for pulmonary arterial hypertension (PAH).[1] Unlike inhaled nitric oxide therapies, R-107 is designed for systemic administration via injection or oral capsule, offering a more practical treatment modality.[3] The therapeutic rationale for R-107 in PAH is based on the vasodilatory properties of its active metabolite, nitric oxide, which is expected to reduce elevated pulmonary arterial pressure and vascular resistance.[2]

Mechanism of Action

R-107 functions as a nitric oxide donor.[4] Following administration, it is metabolized, releasing nitric oxide systemically.[2] Nitric oxide is a key signaling molecule that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes vasodilation, reduces vascular resistance, and improves blood flow.[2]

Signaling Pathway of R-107

R107_Pathway R107 R-107 (Prodrug) Metabolism Systemic Metabolism R107->Metabolism NO Nitric Oxide (NO) Metabolism->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to cGMP GTP GTP Vasodilation Vasodilation cGMP->Vasodilation Promotes PVR Decreased Pulmonary Vascular Resistance

Caption: Proposed mechanism of action for R-107 in promoting vasodilation.

Preclinical Efficacy Data

Data from a validated rat model of pulmonary arterial hypertension suggests that R-107 has the potential to not only alleviate the symptoms of PAH but also to halt and reverse the progression of the disease.[1] The following tables summarize the key quantitative findings as reported in company announcements.

Table 1: Effect of R-107 on Pulmonary Arterial Blood Pressure in a Rat Model of PAH
Treatment GroupInterventionReported OutcomeDuration of EffectSource
Established PAHSingle dose of R-10770% drop in pulmonary arterial blood pressureSustained for over 48 hours[4]
Established PAH2-week pulse of R-107 therapy75% reduction in blood pressure elevationPersisted for days after treatment cessation[1][5]
Table 2: Comparative Potency of R-107 in a Rat Model of PAH
CompoundReported PotencyDuration of ActionSource
R-107 Stated to be twice as potent as sildenafil and bosentanEffects of a single dose last for a full 24 hours[1]
Sildenafil-Shorter interval than R-107[1]
Bosentan-Shorter interval than R-107[1]

Experimental Protocols

While detailed, peer-reviewed experimental protocols for the preclinical studies of R-107 are not publicly available, the following represents a plausible methodology based on the information disclosed and standard practices for this type of research.

Animal Model

The studies were conducted in a "gold-standard" and "validated" rat model of pulmonary arterial hypertension.[1][5] This is likely the monocrotaline (MCT)-induced PAH model, a widely used and accepted model in PAH research. In this model, a single injection of MCT induces pathological changes in the pulmonary vasculature that mimic human PAH.

Experimental Workflow

Experimental_Workflow Induction PAH Induction (e.g., Monocrotaline Injection) Development Disease Development Period (Several Weeks) Induction->Development Treatment Treatment Initiation (R-107, Sildenafil, Bosentan, or Placebo) Development->Treatment Assessment Hemodynamic and Pathological Assessment Treatment->Assessment

References

The Discovery and Development of DSP107: A Dual-Targeting Immunotherapeutic Compound

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DSP107, a novel investigational compound, has emerged as a promising candidate in the field of cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of DSP107. By simultaneously targeting the CD47/SIRPα "don't eat me" signal and the 4-1BB (CD137) costimulatory pathway, DSP107 is designed to activate both the innate and adaptive immune systems against tumors. This document synthesizes available preclinical and clinical data, details key experimental methodologies, and visualizes the compound's mechanism and development workflows to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

The development of immunotherapies has revolutionized the treatment landscape for many cancers. However, challenges such as treatment resistance and immune-related adverse events persist. DSP107, developed by Kahr Medical, is a first-in-class bifunctional fusion protein designed to overcome some of these limitations.[1][2] It is comprised of the extracellular domain of human signal-regulatory protein alpha (SIRPα) genetically fused to the extracellular domain of human 4-1BB ligand (4-1BBL).[3] This unique structure allows DSP107 to engage both innate and adaptive immune cells in the tumor microenvironment.

Discovery and Molecular Design

DSP107 is a product of rational drug design, aiming to create a single agent with a dual mechanism of action. The core concept was to combine the inhibition of an innate immune checkpoint with the targeted activation of T-cells. The fusion of SIRPα and 4-1BBL results in a homotrimeric protein, a conformation essential for the effective activation of the TNF receptor superfamily, to which 4-1BB belongs.[4] This design enables DSP107 to bind to CD47, which is often overexpressed on cancer cells, and simultaneously present a potent costimulatory signal to 4-1BB on activated T-cells within the tumor microenvironment.[3][5]

Mechanism of Action

The therapeutic strategy of DSP107 is centered on a two-pronged attack on cancer cells, as illustrated in the signaling pathway diagram below.

Figure 1: DSP107 Mechanism of Action

Firstly, the SIRPα component of DSP107 binds to CD47 on the surface of tumor cells. This action blocks the interaction between CD47 and SIRPα on macrophages, thereby inhibiting the "don't eat me" signal that protects cancer cells from phagocytosis. This leads to macrophage activation and subsequent engulfment of tumor cells.

Secondly, by anchoring to CD47 on the tumor cell, DSP107's 4-1BBL domains are presented to activated T-cells in the vicinity. This cross-linking of 4-1BB receptors on T-cells delivers a potent costimulatory signal, leading to T-cell activation, proliferation, and enhanced cytotoxic activity against the tumor.[3] This conditional activation, dependent on the presence of CD47-expressing tumor cells, is designed to localize the immune response and minimize systemic toxicity.[3]

Preclinical Development

A series of in vitro and in vivo studies have been conducted to evaluate the efficacy and safety of DSP107.

In Vitro Studies

Binding Affinity and Specificity: Surface plasmon resonance (SPR) analysis demonstrated that DSP107 binds with high affinity to both human and cynomolgus CD47 and 4-1BB.[4]

Functional Assays: In vitro functional assays confirmed the dual mechanism of action of DSP107. The compound was shown to effectively block the CD47-SIRPα interaction and induce macrophage-mediated phagocytosis of various cancer cell lines.[3] Furthermore, DSP107 demonstrated the ability to activate 4-1BB signaling in a manner dependent on its binding to CD47.[3] This resulted in augmented T-cell activation, proliferation, and increased secretion of interferon-gamma (IFNγ).[6]

In Vivo Studies

In a xenograft mouse model of Diffuse Large B-Cell Lymphoma (DLBCL), treatment with human peripheral blood mononuclear cells (PBMCs) and DSP107 resulted in a significant reduction in tumor size compared to treatment with PBMCs alone.[7] This was accompanied by an increased infiltration of T-cells into the tumor.[7]

Toxicology Studies

Toxicology studies in cynomolgus monkeys indicated a favorable safety profile for DSP107.[3] Repeated intravenous administration of doses up to 50 mg/kg was well-tolerated, with no clinically significant hematological or hepatotoxicity observed, and no evidence of cytokine release.[4] Importantly, DSP107 did not cause a significant impact on red blood cell counts, a concern with some other CD47-targeting agents.[3]

Clinical Development

DSP107 is currently being evaluated in two key clinical trials for both solid and hematological malignancies.

NCT04440735: Study in Advanced Solid Tumors

This is a Phase 1/2, first-in-human, open-label study evaluating DSP107 alone and in combination with atezolizumab (an anti-PD-L1 antibody) in patients with advanced solid tumors.[8] The study consists of a dose-escalation phase (Part 1) and a dose-expansion phase (Part 2) for specific cancer types, including non-small cell lung cancer and colorectal cancer.[8]

Preliminary Results: Data from the dose-escalation phase showed that DSP107, in combination with atezolizumab, was well-tolerated with no dose-limiting toxicities. The most frequent treatment-related adverse events were generally mild to moderate and included diarrhea, fatigue, and infusion-related reactions. Encouraging signs of anti-tumor activity were observed, particularly in patients with microsatellite stable colorectal cancer (MSS-CRC), a tumor type generally considered "cold" or less responsive to immunotherapy.[5][9]

Parameter DSP107 Monotherapy (n=19) DSP107 + Atezolizumab (n=21)
Median Overall Survival (OS)7.6 months14.6 months
Disease Control Rate (DCR)26%62%
Data from Phase 2 expansion cohort in metastatic MSS-CRC patients (December 2024 cutoff).[5][10]
NCT04937166: Study in Hematological Malignancies

This is a Phase 1b, open-label, dose-escalation study evaluating the safety and efficacy of DSP107 as a monotherapy and in combination with azacitidine or azacitidine plus venetoclax in patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[2]

Experimental Protocols

Macrophage-Mediated Phagocytosis Assay

This assay is designed to quantify the ability of DSP107 to induce the phagocytosis of cancer cells by macrophages.

Phagocytosis_Assay_Workflow start Start prepare_cells Prepare Macrophages and CFSE-labeled Cancer Cells start->prepare_cells co_culture Co-culture Cells with DSP107 prepare_cells->co_culture incubate Incubate for 3 hours at 37°C co_culture->incubate wash Wash to Remove Non-phagocytosed Cells incubate->wash analyze Analyze by Flow Cytometry or Fluorescence Microscopy wash->analyze end End analyze->end

Figure 2: Phagocytosis Assay Workflow
  • Cell Preparation: Differentiate human peripheral blood monocytes into M1 or M2 macrophages. Label target cancer cells (e.g., DLBCL cell lines) with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: Seed macrophages in a 96-well plate. Add the CFSE-labeled cancer cells at an effector-to-target ratio of 1:5.

  • Treatment: Add DSP107 or control antibodies to the co-culture.

  • Incubation: Incubate the plate for 3 hours at 37°C to allow for phagocytosis.

  • Analysis: Gently wash the wells to remove non-phagocytosed cancer cells. Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy.

T-Cell Activation Assay

This assay measures the ability of DSP107 to activate T-cells in the presence of CD47-expressing cells.

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Co-culture: Co-culture PBMCs with a CD47-expressing cancer cell line.

  • Treatment: Add DSP107 or control antibodies to the co-culture.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Analysis: Assess T-cell activation by measuring:

    • The expression of activation markers (e.g., CD25, 4-1BB) on T-cells by flow cytometry.

    • The concentration of cytokines (e.g., IFNγ) in the culture supernatant by ELISA.

    • T-cell proliferation using a proliferation assay (e.g., CFSE dilution).

Conclusion

DSP107 is a promising, first-in-class, dual-targeting immunotherapeutic agent with a well-defined mechanism of action that engages both the innate and adaptive immune systems. Preclinical studies have demonstrated its potent anti-tumor activity and favorable safety profile. Early clinical data in advanced solid tumors are encouraging, particularly in immunologically "cold" tumors. Ongoing clinical trials will further delineate the safety and efficacy of DSP107 in a broader range of cancers, both as a monotherapy and in combination with other anti-cancer agents. The continued development of DSP107 holds the potential to offer a new therapeutic option for patients with difficult-to-treat malignancies.

References

Pharmacological Profile of R-107: An Extended-Release Oral Ketamine Formulation for Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

R-107 is an investigational, extended-release oral formulation of racemic ketamine under development by Douglas Pharmaceuticals and its US-based subsidiary, Tasman Therapeutics.[1] It is being evaluated as a monotherapy for treatment-resistant depression (TRD), a significant challenge in mental health care.[1] This document provides a comprehensive overview of the pharmacological profile of R-107, with a focus on its clinical efficacy, safety, and mechanism of action based on available data.

Mechanism of Action

R-107's active ingredient is ketamine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist.[2] The antidepressant effects of ketamine are believed to be mediated through the modulation of glutamatergic neurotransmission. By blocking NMDA receptors, ketamine leads to a surge in glutamate release, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This activation is thought to stimulate downstream signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and mTOR (mammalian target of rapamycin), ultimately leading to enhanced synaptogenesis and neuroplasticity in brain regions implicated in depression.

The proprietary extended-release formulation of R-107 is designed to release ketamine slowly and steadily over a 12-hour period.[2] This pharmacokinetic profile aims to minimize the psychotomimetic side effects, such as dissociation and sedation, that are associated with rapid-release ketamine formulations like intravenous infusions and intranasal sprays.[2][3] The slower onset and lower peak plasma concentration are intended to provide a more favorable safety and tolerability profile, potentially allowing for at-home administration.[1][3][4]

cluster_synapse Synaptic Cleft cluster_downstream Intracellular Signaling Presynaptic_Neuron Presynaptic Neuron Glutamate_Vesicle Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate Release BDNF BDNF Release AMPA_Receptor->BDNF Depolarization R107 R-107 (Ketamine) R107->NMDA_Receptor Antagonism mTOR mTOR Activation BDNF->mTOR Synaptogenesis Increased Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Mechanism of Action of R-107 (Ketamine)

Clinical Development: The BEDROC Study

The primary clinical evidence for the efficacy and safety of R-107 comes from the Phase 2, multinational, randomized, placebo-controlled, double-blind, dose-finding study known as the BEDROC study.[2][3]

Experimental Protocol: BEDROC Study
  • Study Design: The BEDROC study consisted of two phases: an open-label enrichment phase followed by a randomized, double-blind, placebo-controlled treatment phase.[5][6]

  • Participants: The study enrolled 231 adult patients with treatment-resistant depression, defined as a lack of clinically meaningful improvement despite adequate trials of at least two other antidepressant agents.[2][3]

  • Enrichment Phase: All participants initially received open-label R-107 at a dose of 120 mg daily for 5 days.[2][5] Patients who showed an improvement in depressive symptoms during this phase were eligible for the randomized phase.

  • Randomized Phase: 168 patients who responded to the initial treatment were then randomized to receive one of four doses of R-107 (30 mg, 60 mg, 120 mg, or 180 mg) or a placebo, administered twice weekly for 12 weeks.[2][5]

  • Primary Endpoint: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to the end of the 12-week treatment period.[2][5]

BEDROC_Workflow cluster_screening Screening & Enrollment cluster_enrichment Open-Label Enrichment Phase (1 week) cluster_randomization Randomized Double-Blind Phase (12 weeks) cluster_endpoint Primary Endpoint Assessment Screening Screening of TRD Patients (n=329) Enrollment Enrollment (n=231) Screening->Enrollment Enrichment All patients receive R-107 120 mg/day Enrollment->Enrichment Response_Assessment Assess for Response Enrichment->Response_Assessment Randomization Randomization of Responders (n=168) Response_Assessment->Randomization Responders Non-responders exit study Non-responders exit study Response_Assessment->Non-responders exit study Non-responders Placebo Placebo Randomization->Placebo Dose_30 R-107 30 mg Randomization->Dose_30 Dose_60 R-107 60 mg Randomization->Dose_60 Dose_120 R-107 120 mg Randomization->Dose_120 Dose_180 R-107 180 mg Randomization->Dose_180 Endpoint Change in MADRS Score at Day 92 Placebo->Endpoint Dose_30->Endpoint Dose_60->Endpoint Dose_120->Endpoint Dose_180->Endpoint

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of RP107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound RP107, including its structure, physicochemical properties, a proposed synthesis protocol, and detailed experimental methodologies for its characterization as a Cyclin-Dependent Kinase (Cdk) inhibitor and a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator.

Chemical Structure and Properties

This compound, systematically named 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol, is a cell-permeable pyrrolo-pyrazine compound.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol[1]
Molecular Formula C₁₆H₁₇N₃O[1]
Molecular Weight 267.33 g/mol [1]
CAS Number 496864-16-5[1]
Appearance Yellow solid[2]
Chemical Class Pyrrolo-pyrazine[1][2]

Proposed Synthesis of this compound

Proposed Reaction Scheme:

G cluster_0 Step 1: Suzuki Coupling A 6-bromo-7-butyl-5H-pyrrolo[2,3-b]pyrazine C This compound (4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol) A->C Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 80°C B (4-hydroxyphenyl)boronic acid B->C G This compound This compound Cdk Cdk1/Cyclin B Cdk2/Cyclin A Cdk2/Cyclin E Cdk5/p25 This compound->Cdk Inhibition CellCycle Cell Cycle Progression Cdk->CellCycle Promotes G1_S G₁/S Transition CellCycle->G1_S G2_M G₂/M Transition CellCycle->G2_M G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Signal Detection A Prepare serial dilution of this compound C Add this compound and enzyme/substrate to plate A->C B Prepare Cdk enzyme and substrate solution B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Stop reaction and deplete ATP E->F G Add detection reagent to generate luminescence F->G H Measure luminescence G->H G cluster_0 Cell Culture and Treatment cluster_1 Ussing Chamber Setup cluster_2 Electrophysiological Measurement A Culture epithelial cells on permeable supports B Treat cells with this compound or vehicle A->B C Mount cell monolayer in Ussing chamber B->C D Equilibrate with Ringer's solution C->D E Measure baseline short-circuit current (Isc) D->E F Add forskolin to activate CFTR E->F G Add CFTR inhibitor to confirm specificity F->G H Record changes in Isc G->H

References

Therapeutic Potential of Targeting the p107-Mitochondrial Axis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent advancements in cellular metabolism have identified the transcriptional co-repressor p107 as a critical regulator of mitochondrial function and cell cycle progression, presenting a novel and compelling therapeutic target for a range of pathologies. This technical guide synthesizes early-stage research findings, detailing the molecular mechanisms through which p107 modulates mitochondrial oxidative phosphorylation (Oxphos) and its potential implications for drug development. This document outlines the core signaling pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols to facilitate further investigation into the therapeutic manipulation of p107.

Introduction: p107 as a Novel Therapeutic Target

The protein p107, a member of the retinoblastoma (Rb) family of pocket proteins, is traditionally known for its role as a cell cycle inhibitor. However, emerging research has unveiled a non-canonical function of p107 within the mitochondria, where it acts as a transcriptional repressor of mitochondrial DNA (mtDNA). This discovery positions p107 as a key modulator of cellular energy production and proliferation, with significant therapeutic potential in diseases characterized by metabolic dysregulation, such as muscle wasting diseases and aging.[1][2][3][4]

The therapeutic hypothesis centers on the modulation of p107's mitochondrial activity to control cell proliferative fates.[1] By impeding p107's localization to the mitochondria or its interaction with mtDNA, it may be possible to enhance mitochondrial respiration and promote the proliferation of specific cell types, such as muscle progenitor cells (MPs).[1][2]

Mechanism of Action: The p107-Sirt1 Signaling Pathway

The regulation of p107's mitochondrial function is intricately linked to the metabolic state of the cell, primarily through the activity of the NAD+-dependent deacetylase Sirtuin 1 (Sirt1).[1][2][3][4]

Signaling Pathway Overview:

  • p107 Mitochondrial Localization: p107 is found in the cytoplasm of proliferating cells and can translocate into the mitochondrial matrix.[2][4]

  • Interaction with mtDNA: Within the mitochondria, p107 directly interacts with the D-loop regulatory region of the mitochondrial genome.[4]

  • Transcriptional Repression: This interaction leads to the repression of mitochondrial-encoded genes, which are essential for the formation of the electron transport chain (ETC) complexes.[1][2][3]

  • Regulation by Sirt1: Sirt1, whose activity is dependent on the cellular NAD+/NADH ratio, directly interacts with p107.[1][4] This interaction impedes p107's mitochondrial localization and function.[1][2][3]

  • Metabolic Control: A high glycolytic flux lowers the NAD+/NADH ratio, reducing Sirt1 activity. This, in turn, increases p107 mitochondrial localization, leading to decreased Oxphos and dampened cell cycle progression.[1][4]

p107_Sirt1_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glycolysis Glycolysis NAD NAD+ Glycolysis->NAD increases NAD+/NADH ratio Sirt1 Sirt1 NAD->Sirt1 activates p107_cyto p107 Sirt1->p107_cyto deacetylates & inhibits mitochondrial localization p107_mito p107 p107_cyto->p107_mito translocation mtDNA mtDNA (D-loop) p107_mito->mtDNA represses ETC_Genes ETC Gene Transcription mtDNA->ETC_Genes encodes Oxphos Oxidative Phosphorylation ETC_Genes->Oxphos enables ATP ATP Production Oxphos->ATP generates Cell_Cycle Cell Cycle Progression ATP->Cell_Cycle drives

Figure 1: p107-Sirt1 signaling pathway in mitochondrial function.

Preclinical Evidence and Quantitative Data

In vitro and in vivo studies have demonstrated the critical role of p107 in regulating muscle progenitor cell (MP) proliferation.[1] Genetic deletion of p107 in MPs resulted in a faster proliferative capacity, whereas forced expression of p107 in the mitochondria blocked cell cycle progression.[1]

Experimental Model Intervention Key Finding Reference
C2C12 Myoblasts (in vitro)p107 KnockdownIncreased expression of mtDNA encoded genes.[2][4]
C2C12 Myoblasts (in vitro)Sirt1 ActivationDecreased p107 mitochondrial localization.[1]
Murine Muscle Progenitor Cells (in vivo)p107 Genetic DeletionFaster proliferative capacity of MPs.[1]
Murine Muscle Progenitor Cells (in vivo)Forced Mitochondrial p107 ExpressionBlocked cell cycle progression.[1]

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the function of p107 in mitochondrial regulation.

Cellular Fractionation and Western Blotting
  • Objective: To determine the subcellular localization of p107.

  • Methodology:

    • Actively proliferating C2C12 myoblasts are harvested.

    • Cytoplasmic and nuclear fractions are isolated using a differential centrifugation protocol.

    • Mitochondrial fractions are further isolated from the cytoplasmic fraction.

    • Protein concentrations of each fraction are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against p107 and organelle-specific markers (e.g., COX IV for mitochondria, Histone H3 for nucleus).

    • Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

Quantitative Chromatin Immunoprecipitation (qChIP)
  • Objective: To determine if p107 directly interacts with mitochondrial DNA.

  • Methodology:

    • Mitochondria are isolated from C2C12 myoblasts.

    • Mitochondrial proteins are cross-linked to mtDNA using formaldehyde.

    • Mitochondria are lysed, and the mtDNA is sheared by sonication.

    • An antibody specific to p107 is used to immunoprecipitate p107-mtDNA complexes.

    • The cross-links are reversed, and the associated mtDNA is purified.

    • Quantitative PCR (qPCR) is performed on the purified mtDNA using primers specific for the D-loop regulatory region.

qChIP_Workflow cluster_workflow qChIP Experimental Workflow start Isolate Mitochondria crosslink Cross-link Proteins to mtDNA (Formaldehyde) start->crosslink lyse Lyse Mitochondria & Shear mtDNA (Sonication) crosslink->lyse immunoprecipitate Immunoprecipitate p107-mtDNA Complexes (anti-p107 Ab) lyse->immunoprecipitate reverse Reverse Cross-links & Purify mtDNA immunoprecipitate->reverse qpcr Quantitative PCR (D-loop primers) reverse->qpcr end Analyze Data qpcr->end

Figure 2: Quantitative Chromatin Immunoprecipitation workflow.

Therapeutic Implications and Future Directions

The discovery of p107's role in mitochondrial regulation opens up new avenues for therapeutic intervention in a variety of diseases.

  • Muscle Wasting Diseases: By inhibiting p107's mitochondrial function, it may be possible to stimulate muscle progenitor cell proliferation and regeneration.

  • Aging: The age-associated decline in mitochondrial function could potentially be counteracted by targeting the p107-Sirt1 pathway.

  • Metabolic Disorders: The intricate link between p107 and cellular metabolism suggests that modulating its activity could be beneficial in diseases such as type 2 diabetes.

Future research should focus on the identification of small molecules or biologics that can specifically disrupt the p107-mtDNA interaction or modulate the Sirt1-p107 axis. High-throughput screening assays could be developed to identify such compounds. Furthermore, the development of more sophisticated in vivo models will be crucial to validate the therapeutic potential of targeting p107 in specific disease contexts.

Conclusion

The early-stage research on p107's role in mitochondrial function has established a solid foundation for a new area of therapeutic development. The p107-Sirt1 signaling pathway represents a druggable target for controlling cellular metabolism and proliferation. The detailed molecular understanding and experimental protocols outlined in this whitepaper provide a roadmap for researchers and drug developers to explore the therapeutic potential of modulating this novel biological axis. Further investigation is warranted to translate these fundamental discoveries into innovative therapies for a range of unmet medical needs.

References

The Novelty of R-107: An In-depth Technical Guide to a Promising Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of drug development is witnessing the emergence of promising new candidates, and the designation "R-107" has been associated with several distinct therapeutic agents. This technical guide focuses primarily on the most prominent and clinically advanced R-107: an extended-release oral formulation of racemic ketamine for the treatment of Treatment-Resistant Depression (TRD). Developed by Douglas Pharmaceuticals and now under the stewardship of Tasman Therapeutics, this formulation represents a significant potential shift in the management of severe depressive disorders. This document provides a comprehensive overview of its clinical data, experimental protocols, and underlying mechanism of action. Furthermore, to provide a clear and unambiguous understanding of the current pharmaceutical pipeline, other therapeutic agents also designated as R-107 are briefly discussed, highlighting their distinct mechanisms and therapeutic targets.

The R-107 Landscape: A Clarification

The designation "R-107" is not unique to a single molecule. To avoid ambiguity, it is crucial to differentiate between the various candidates:

  • Extended-Release Ketamine (Tasman Therapeutics/Douglas Pharmaceuticals): The focus of this guide, this R-107 is an oral formulation of ketamine for Treatment-Resistant Depression. Its novelty lies in its delivery system, designed to provide the antidepressant benefits of ketamine while minimizing dissociative side effects, allowing for potential at-home administration.

  • Nitric Oxide-Releasing Prodrug (Claritas Pharmaceuticals): This R-107 is being developed as a therapy for vaccine-resistant COVID-19, influenza, and other viral diseases. Its mechanism involves the release of nitric oxide to exert its therapeutic effects.

  • Anti-IL21 Receptor Monoclonal Antibody (ATR-107): This is a fully human monoclonal antibody designed to block the IL-21 receptor, with potential applications in autoimmune diseases.

  • Nectin-4 Targeted CAR-γδ iT Cell Therapy (CNTY-107): A cellular therapy product candidate for the treatment of Nectin-4 positive cancers.

This guide will now focus exclusively on the extended-release ketamine formulation, R-107, for TRD.

R-107 (Extended-Release Ketamine) for Treatment-Resistant Depression

R-107 is an innovative proprietary extended-release oral tablet of racemic ketamine.[1] Its development is aimed at providing a rapid-acting and durable antidepressant effect for patients who have not responded to conventional therapies.[1] The key innovation is its formulation, which allows for a slower release of ketamine, potentially reducing the dissociative and psychotomimetic side effects associated with intravenous or intranasal ketamine administration.[1][2] This favorable safety profile may enable at-home self-administration, a significant advantage for patient access and convenience.[1][3]

Mechanism of Action and Signaling Pathways

Ketamine's antidepressant effects are primarily attributed to its action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] The downstream effects of this antagonism are complex and involve the modulation of several signaling pathways, leading to enhanced neuroplasticity.

The proposed mechanism involves the following key steps:

  • NMDA Receptor Blockade: Ketamine preferentially blocks NMDA receptors on GABAergic interneurons, which leads to a disinhibition of glutamatergic neurons.[6]

  • Glutamate Surge: This disinhibition results in a surge of glutamate release.[6][7]

  • AMPA Receptor Activation: The increased glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8]

  • BDNF Release and Signaling: AMPA receptor activation leads to the release of Brain-Derived Neurotrophic Factor (BDNF).[9][10][11] BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB).[11]

  • Activation of Downstream Pathways: The activation of the BDNF-TrkB complex triggers downstream signaling cascades, most notably the mammalian target of rapamycin (mTOR) pathway.[4][9][12][13][14]

  • Synaptogenesis: The activation of the mTOR pathway stimulates the synthesis of synaptic proteins, leading to an increase in the number and function of dendritic spines, a process known as synaptogenesis.[9][14] This structural remodeling is believed to underlie the rapid and sustained antidepressant effects of ketamine.[9]

ketamine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ketamine Ketamine NMDA_Receptor NMDA Receptor (on GABAergic Interneuron) Ketamine->NMDA_Receptor Blocks Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates NMDA_Receptor->Glutamate Disinhibits release of BDNF_Release BDNF Release AMPA_Receptor->BDNF_Release Stimulates TrkB_Receptor TrkB Receptor mTOR_Activation mTOR Activation TrkB_Receptor->mTOR_Activation Activates BDNF_Release->TrkB_Receptor Activates Protein_Synthesis Synaptic Protein Synthesis mTOR_Activation->Protein_Synthesis Promotes Synaptogenesis Synaptogenesis & Antidepressant Effects Protein_Synthesis->Synaptogenesis

Clinical Data: The BEDROC Phase 2 Study

The novelty and potential of R-107 are supported by data from the "Randomised Placebo-Controlled Phase 2 Study of Extended-Release Ketamine Tablets (R-107) for Treatment-Resistant Depression" (BEDROC) study.[2][3]

The study demonstrated a rapid and durable antidepressant effect.[1] Key efficacy findings are summarized in the tables below.

Table 1: Change in Montgomery-Åsberg Depression Rating Scale (MADRS) Score

Treatment GroupMean Reduction in MADRS Score from Baseline to Day 92 (vs. Placebo)p-value
R-107 180 mg6.1 points0.019
R-107 120 mg4.5 points0.083
R-107 60 mg0.7 points0.785
R-107 30 mg1.9 points0.450

Source:[15]

Table 2: Response and Relapse Rates

MetricPlaceboR-107 180 mg
Response Rate (≥50% MADRS reduction) at 1 week (open-label phase)N/A~73%
Relapse Rate during 12-week double-blind phase70.6%42.9%

Source:[2][4]

R-107 was generally well-tolerated in the BEDROC study.[16][17] The extended-release formulation appears to mitigate some of the more challenging side effects of ketamine.

Table 3: Key Safety Findings

Adverse Event ProfileDetails
Common Adverse Events Headache, dizziness, and anxiety were the most frequently reported.[4][14]
Dissociation and Sedation Minimal reports of dissociation and sedation.[4][16]
Cardiovascular Effects No significant changes in blood pressure were observed.[4][14]
Serious Adverse Events No product-related Serious Adverse Events (SAEs) were reported.[15]
Experimental Protocol: The BEDROC Study

The BEDROC study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study conducted in New Zealand, Australia, Singapore, and Taiwan.[15][18]

The study enrolled adult patients (18-80 years) with a DSM-5 diagnosis of major depressive disorder who had failed to respond to at least two prior antidepressant treatments in their current depressive episode (Treatment-Resistant Depression).[2][3][18] Key inclusion criteria included a Montgomery-Åsberg Depression Rating Scale (MADRS) score of ≥20 at screening.[18] Exclusion criteria included severe medical disorders, contraindications to ketamine, a serious suicide risk, recent substance abuse, and a history of bipolar disorder, schizophrenia, or severe personality disorder.[18]

The study consisted of two phases:

  • Open-Label Enrichment Phase (1 week): All eligible patients received R-107 at a dose of 120 mg daily for 5 days.[15][18]

  • Double-Blind Treatment Phase (12 weeks): Patients who responded to the open-label phase (defined as a MADRS score ≤12 and a ≥50% reduction from baseline) were randomized to receive one of four doses of R-107 (30 mg, 60 mg, 120 mg, or 180 mg) or a placebo, administered twice weekly.[18][19]

bedroc_study_workflow Screening Screening Open_Label_Phase Open-Label Enrichment Phase (1 week) R-107 120 mg/day for 5 days Screening->Open_Label_Phase Response_Assessment Response Assessment (Day 8) Open_Label_Phase->Response_Assessment Randomization Randomization Response_Assessment->Randomization Responders Non_Responders Non-Responders (Exit Study) Response_Assessment->Non_Responders Non-Responders Double_Blind_Phase Double-Blind Treatment Phase (12 weeks) Twice-weekly dosing Randomization->Double_Blind_Phase Endpoint_Analysis Primary Endpoint Analysis (Day 92) Change in MADRS Score Double_Blind_Phase->Endpoint_Analysis

The primary endpoint was the change in MADRS score from baseline (at the start of the double-blind phase) to day 92.[20] The statistical analysis plan utilized an analysis of covariance (ANCOVA) to compare the change in MADRS scores between each R-107 dose group and the placebo group.[20] A fixed-sequence step-down closed testing procedure was used for the primary endpoint analysis, starting with the 180 mg dose.[18]

Novelty and Future Directions

The novelty of R-107 as an extended-release oral ketamine formulation lies in its potential to offer a paradigm shift in the treatment of TRD. By providing a rapid and sustained antidepressant effect with a favorable safety profile that may allow for at-home administration, R-107 could significantly improve access to ketamine-based therapies and enhance the quality of life for patients with severe depression.

The promising results from the BEDROC study have paved the way for pivotal Phase 3 trials.[21] Future research will likely focus on confirming the efficacy and safety of the optimal dose identified in Phase 2, further characterizing the long-term safety and tolerability of R-107, and exploring its potential in other psychiatric and neurological disorders. The development of R-107 represents a significant step forward in the quest for more effective and accessible treatments for patients with treatment-resistant depression.

References

An In-depth Technical Guide on the Target Engagement and Binding Affinity of DSP107 (RP107)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement, binding affinity, and mechanism of action of DSP107, a first-in-class bi-functional fusion protein in development for cancer immunotherapy. The information is compiled from publicly available preclinical and clinical data.

Introduction to DSP107

DSP107 is an investigational immunotherapeutic agent developed by Kahr Medical. It is a bi-specific, trimeric fusion protein composed of the extracellular domain of human signal-regulatory protein alpha (SIRPα) and the extracellular domain of human 4-1BB ligand (4-1BBL)[1]. This innovative structure allows DSP107 to engage two distinct targets simultaneously, thereby modulating both the innate and adaptive immune systems to elicit a potent anti-tumor response. The initial identifier, RP107, is now superseded by DSP107 in the current literature.

Dual Target Engagement and Mechanism of Action

DSP107 is designed to interact with two key targets: CD47 on cancer cells and 4-1BB on T-cells.

  • Target 1: CD47 on Cancer Cells: CD47 is a transmembrane protein frequently overexpressed on the surface of various cancer cells. It interacts with SIRPα on phagocytic cells, such as macrophages, to transmit a "don't eat me" signal, which allows cancer cells to evade the innate immune system. The SIRPα component of DSP107 binds to CD47 on tumor cells, effectively blocking the CD47-SIRPα interaction. This abrogation of the inhibitory signal promotes the phagocytosis of cancer cells by macrophages[1].

  • Target 2: 4-1BB on T-cells: 4-1BB (also known as CD137) is a co-stimulatory receptor expressed on activated T-cells. The engagement of 4-1BB by its natural ligand, 4-1BBL, provides a crucial signal for T-cell proliferation, survival, and cytotoxic function. The 4-1BBL component of DSP107 binds to and activates 4-1BB on tumor-infiltrating T-cells. This co-stimulatory signal enhances the adaptive immune response against the tumor.

The dual-targeting mechanism of DSP107 is designed to be conditionally active within the tumor microenvironment. The binding of the SIRPα moiety to CD47 on cancer cells is thought to anchor the fusion protein at the tumor site, facilitating the effective cross-linking and activation of 4-1BB on nearby T-cells. This localized activation is intended to minimize systemic toxicities that have been observed with other 4-1BB agonists.

Figure 1: Mechanism of Action of DSP107

Binding Affinity and Target Engagement

The binding affinity of DSP107 to its targets has been quantified using Surface Plasmon Resonance (SPR) and ELISA-based competition assays. The following tables summarize the available quantitative data.

Table 1: Binding Affinity of DSP107 to Human CD47 and Human 4-1BB

TargetMethodAffinity (Kd)Reference
Human CD47BIAcore (SPR)1.6 nM[2]
Human 4-1BBBIAcore (SPR)0.69 nM[2]

Table 2: Functional Activity of DSP107

AssayMethodPotency (EC50)Reference
Inhibition of SIRPα-CD47 InteractionELISA-based0.03 nM[2]

Experimental Protocols

The following sections provide representative protocols for the key experiments used to characterize the binding and functional activity of DSP107. These are generalized methods based on standard laboratory practices and information from relevant publications.

This protocol outlines the general procedure for determining the binding kinetics and affinity of a bi-functional fusion protein like DSP107 to its purified recombinant target proteins using a Biacore instrument.

SPR_Workflow cluster_preparation Preparation cluster_immobilization Immobilization cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis Prep_Ligand Prepare Ligand (Recombinant CD47 or 4-1BB) Activate Activate Chip Surface (EDC/NHS) Prep_Ligand->Activate Prep_Analyte Prepare Analyte (DSP107 in series of concentrations) Inject_Analyte Inject Analyte (DSP107) Prep_Analyte->Inject_Analyte Prep_Chip Prepare Sensor Chip (e.g., CM5) Prep_Chip->Activate Immobilize Immobilize Ligand Activate->Immobilize Deactivate Deactivate Remaining Sites Immobilize->Deactivate Deactivate->Inject_Analyte Association Measure Association (kon) Inject_Analyte->Association Dissociation Measure Dissociation (koff) Association->Dissociation Generate_Sensorgram Generate Sensorgram Dissociation->Generate_Sensorgram Fit_Model Fit to Binding Model (e.g., 1:1 Langmuir) Generate_Sensorgram->Fit_Model Calculate_Kd Calculate Kd (koff/kon) Fit_Model->Calculate_Kd

Figure 2: SPR Experimental Workflow

Materials:

  • Biacore instrument (e.g., Biacore 8K)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant human CD47 and 4-1BB proteins (ligands)

  • Purified DSP107 (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • The sensor chip surface is activated with a mixture of EDC and NHS.

    • The purified recombinant target protein (CD47 or 4-1BB) is injected over the activated surface to allow for covalent coupling.

    • Remaining active sites on the surface are blocked by injecting ethanolamine.

  • Binding Analysis:

    • A series of concentrations of DSP107 in running buffer are prepared.

    • Each concentration is injected over the ligand-immobilized surface for a defined period to monitor the association phase.

    • Running buffer is then flowed over the surface to monitor the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams are analyzed using the Biacore evaluation software.

    • The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

This protocol describes a flow cytometry-based method to assess the ability of DSP107 to enhance the phagocytosis of cancer cells by macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 derived macrophages) or primary human macrophages

  • Cancer cell line expressing CD47 (e.g., a lymphoma or carcinoma cell line)

  • Fluorescent dyes for cell labeling (e.g., CFSE for cancer cells, and a different color dye for macrophages)

  • DSP107

  • Control antibody (e.g., human IgG)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Cancer cells are labeled with a green fluorescent dye (e.g., CFSE).

    • Macrophages are labeled with a red fluorescent dye.

  • Co-culture:

    • Labeled macrophages and cancer cells are co-cultured at an appropriate effector-to-target ratio.

    • DSP107 or a control antibody is added to the co-culture at various concentrations.

    • The cells are incubated for a period sufficient to allow for phagocytosis (e.g., 2-4 hours).

  • Flow Cytometry Analysis:

    • The cells are harvested and analyzed by flow cytometry.

    • The percentage of macrophages that have engulfed cancer cells is determined by identifying the population of cells that are double-positive for both the macrophage and cancer cell fluorescent labels.

    • The increase in the percentage of double-positive cells in the presence of DSP107 compared to the control indicates enhanced phagocytosis.

This protocol outlines a method to measure the activation of T-cells by DSP107 in the presence of CD47-expressing target cells. T-cell activation can be assessed by measuring cytokine release (e.g., IFN-γ) or the upregulation of activation markers (e.g., CD25).

Materials:

  • CD47-expressing target cells

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • DSP107

  • Control antibody (e.g., human IgG)

  • ELISA kit for IFN-γ or antibodies for flow cytometric analysis of activation markers

  • Cell culture plates and media

Procedure:

  • Co-culture:

    • CD47-expressing target cells are seeded in a culture plate.

    • PBMCs or isolated T-cells are added to the wells with the target cells.

    • DSP107 or a control antibody is added at various concentrations.

    • The co-culture is incubated for a period sufficient for T-cell activation (e.g., 24-72 hours).

  • Measurement of Cytokine Release (ELISA):

    • The cell culture supernatant is collected.

    • The concentration of a key T-cell activation cytokine, such as IFN-γ, is measured using an ELISA kit according to the manufacturer's instructions.

  • Analysis of Activation Markers (Flow Cytometry):

    • The T-cells are harvested from the co-culture.

    • The cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) and activation markers (e.g., CD25, CD69).

    • The percentage of T-cells expressing the activation markers is quantified by flow cytometry.

    • An increase in cytokine release or the percentage of T-cells expressing activation markers in the presence of DSP107 indicates T-cell activation.

Summary and Conclusion

DSP107 is a promising bi-functional fusion protein that leverages a sophisticated dual-targeting mechanism to orchestrate a multi-pronged attack against cancer. By simultaneously blocking the CD47-SIRPα "don't eat me" signal and providing a 4-1BB co-stimulatory signal to T-cells, DSP107 effectively engages both the innate and adaptive arms of the immune system. Preclinical data demonstrate high-affinity binding to both of its targets and potent functional activity in promoting phagocytosis and T-cell activation. The ongoing clinical trials will be crucial in determining the therapeutic potential of this innovative immunotherapeutic agent.

References

Methodological & Application

Application Notes and Protocols for R-107 Administration in Rat Models of Pulmonary Arterial Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on publicly available press releases and news articles. The primary scientific literature detailing the definitive administration protocol and full quantitative results for R-107 in rat models of Pulmonary Arterial Hypertension (PAH) has not been made publicly available. Therefore, the following application notes and protocols are a synthesis of the available information and should be considered as a general guideline rather than a precise, validated experimental procedure.

Introduction

R-107 is an investigational nitric oxide (NO)-releasing prodrug under development by Claritas Pharmaceuticals. Preclinical studies in a validated rat model of Pulmonary Arterial Hypertension (PAH) have suggested that R-107 may offer significant therapeutic benefits, including the potential to halt disease progression and reverse established hypertension.[1][2] These findings indicate that R-107 could be a promising novel treatment for PAH.[1] This document provides an overview of the reported preclinical findings and a generalized protocol for the administration of a therapeutic agent in a rat model of PAH, based on the available information on R-107 and standard models of the disease.

Mechanism of Action

R-107 is designed to act as a nitric oxide donor.[1][3] Nitric oxide is a critical signaling molecule that plays a key role in vasodilation. In PAH, there is a deficiency in the production and signaling of endogenous nitric oxide, leading to vasoconstriction, smooth muscle cell proliferation, and vascular remodeling in the pulmonary arteries. By releasing nitric oxide, R-107 is believed to counteract these pathological processes, leading to vasodilation, reduced pulmonary artery pressure, and potentially, the reversal of vascular remodeling.

R107 R-107 (Nitric Oxide Prodrug) NO Nitric Oxide (NO) R107->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP Cyclic Guanosine Monophosphate (cGMP) sGC->cGMP converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Remodeling Inhibition of Vascular Remodeling PKG->Remodeling

Figure 1: Proposed signaling pathway of R-107 in pulmonary arterial hypertension.

Reported Preclinical Efficacy in a Rat Model of PAH

Press releases from Claritas Pharmaceuticals have reported the following key findings from a study using a "validated animal model of PAH" in rats:

  • Halting Disease Progression: Administration of R-107 was reported to completely stop the progression of PAH in the rat model.[1]

  • Reversal of Hypertension: The treatment was shown to reverse the elevated blood pressure characteristic of the disease.[1]

  • Significant Reduction in Blood Pressure: A two-week course of R-107 resulted in a 75% reduction in elevated pulmonary blood pressure.[1]

  • Superior Potency: R-107 was reported to have approximately double the potency of existing PAH therapies such as sildenafil and bosentan in the same animal model.[1]

  • Rapid Onset and Sustained Effect: A rapid decrease in pulmonary blood pressure was observed within minutes of injection, with the effect lasting for 24 hours.[1]

Quantitative Data Summary

The following table summarizes the limited quantitative data available from public announcements.

ParameterR-107 Treatment GroupComparator (Sildenafil/Bosentan)Source
Reduction in Elevated Blood Pressure 75% after a two-week pulseApproximately half the potency of R-107[1]
Duration of Action 24 hoursShorter duration than R-107[1]

Generalized Experimental Protocol: R-107 in a Monocrotaline-Induced PAH Rat Model

The following is a generalized protocol for inducing PAH in rats using monocrotaline (MCT) and for the subsequent administration of a therapeutic agent like R-107. Note: This is a representative protocol and may not reflect the exact methodology used in the proprietary studies of R-107.

Animal Model
  • Species: Sprague-Dawley or Wistar rats (male, specific age and weight range to be determined).

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

Induction of Pulmonary Arterial Hypertension
  • Agent: Monocrotaline (MCT).

  • Preparation: Dissolve MCT in sterile saline, adjusting the pH to 7.4.

  • Administration: A single subcutaneous or intraperitoneal injection of MCT (e.g., 60 mg/kg body weight).[4][5]

  • Disease Development: PAH typically develops over 3-4 weeks following MCT injection, characterized by increased right ventricular systolic pressure (RVSP), right ventricular hypertrophy, and pulmonary vascular remodeling.[6][7]

R-107 Administration Protocol (Hypothetical)
  • Formulation: R-107 is described as a liquid formulation. The specific vehicle and concentration are not publicly known.

  • Dosage: The exact dosage used in the preclinical studies has not been disclosed. Dose-ranging studies would be required to determine the optimal therapeutic dose.

  • Route of Administration: Described as an injection.[1] This could be subcutaneous (SC), intramuscular (IM), or intravenous (IV). The specific route would influence the pharmacokinetic and pharmacodynamic profile.

  • Frequency and Duration: A "two-week pulse" of therapy has been mentioned.[1] This could imply daily or other regular injections for a period of 14 days.

cluster_0 PAH Induction Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Day0 Day 0: MCT Injection (60 mg/kg) Day21 Day 21: PAH Development Day0->Day21 3 Weeks Day21_treat Day 21: Initiate R-107 Treatment Day35 Day 35: End of Treatment Day21_treat->Day35 2 Weeks Day36 Day 36: Endpoint Analysis

Figure 2: Generalized experimental workflow for R-107 administration in a rat PAH model.

Efficacy Assessment
  • Hemodynamic Measurements:

    • Measure Right Ventricular Systolic Pressure (RVSP) via right heart catheterization. This is a primary endpoint for assessing the severity of PAH.

    • Measure mean Pulmonary Artery Pressure (mPAP).

    • Assess cardiac output and other hemodynamic parameters.

  • Right Ventricular Hypertrophy:

    • At the end of the study, euthanize the animals and excise the hearts.

    • Dissect the right ventricle (RV) from the left ventricle (LV) and septum (S).

    • Calculate the Fulton index (RV / (LV+S)) as a measure of right ventricular hypertrophy.

  • Histological Analysis:

    • Perfuse and fix the lungs.

    • Embed lung tissue in paraffin and prepare sections.

    • Stain sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess pulmonary artery wall thickness, muscularization, and vascular remodeling.

Conclusion

The publicly available information on R-107 suggests it is a promising therapeutic candidate for PAH, with reports of significant efficacy in a rat model. However, the lack of detailed, peer-reviewed data necessitates a cautious interpretation of these findings. The generalized protocol provided here serves as a starting point for researchers interested in studying similar nitric oxide-releasing compounds in the context of experimental PAH. It is anticipated that more detailed information will become available as R-107 progresses through clinical development.

References

Preparing RP107 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and in vivo administration of two investigational compounds referred to in scientific literature and clinical trials as RP107. As the designation "this compound" has been used for different therapeutic agents, this guide addresses two distinct molecules: DHP107 , an oral formulation of paclitaxel, and CpG ODN107 , a novel radiosensitizer. Researchers should verify the specific identity of their "this compound" compound before selecting the appropriate protocol.

Section 1: DHP107 (Oral Paclitaxel Formulation)

DHP107 is a lipid-based, oral formulation of the widely used chemotherapeutic agent, paclitaxel. Its development aims to improve patient convenience and potentially reduce side effects associated with intravenous paclitaxel administration.[1][2]

Application Notes

DHP107 has been evaluated in preclinical and clinical settings for its antitumor efficacy and pharmacokinetic profile.[1][2] In vivo studies in mice have demonstrated that orally administered DHP107 is well-absorbed and achieves significant distribution to various tissues, including tumor sites.[3][4] Efficacy studies in mouse xenograft models of human cancers have shown that DHP107 can inhibit tumor growth to a degree comparable to intravenously injected paclitaxel.[1][5]

Experimental Protocols

In Vivo Antitumor Efficacy and Tissue Distribution in Mice

This protocol is adapted from studies evaluating the antitumor effects and tissue distribution of DHP107 in tumor-bearing mice.[1][4]

Materials:

  • DHP107 (10 mg/mL paclitaxel in a mixture of monoolein, tricaprylin, and Tween 80)[1]

  • Female BALB/c mice (or other appropriate strain for the xenograft model)[1]

  • Cancer cell line for tumor implantation

  • Blunt-ended oral gavage needles

  • Standard laboratory equipment for animal handling and tumor measurement

Procedure:

  • Animal Model Preparation:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size before starting treatment.

    • Randomize mice into treatment and control groups.

  • DHP107 Preparation and Administration:

    • DHP107 is a semisolid wax at room temperature and should be warmed to 37°C before administration to become a liquid.[4]

    • Administer DHP107 orally via gavage at a dose of 50 mg/kg.[1][4]

    • The control group may receive a vehicle control or intravenous paclitaxel (e.g., 10 mg/kg) for comparison.[1]

  • Monitoring and Endpoints:

    • Measure tumor volume regularly (e.g., twice weekly) using calipers.

    • Monitor animal body weight and overall health.

    • For tissue distribution studies, euthanize animals at various time points after administration (e.g., 1, 2, 4, 8, 12, 24 hours).[1][3]

    • Collect blood and tissues of interest (tumor, liver, spleen, kidney, lungs, etc.) for paclitaxel concentration analysis by HPLC or other appropriate methods.[1]

Pharmacokinetic Studies in Mice

This protocol is based on studies using radioisotope-labeled DHP107 to determine its pharmacokinetic profile.[3][6]

Materials:

  • Radioisotope-labeled DHP107 (e.g., [³H]DHP107 or [¹⁸F]DHP107)[3][6]

  • Healthy ICR mice or tumor-bearing SCID mice[3][6]

  • Oral gavage needles

  • Equipment for measuring radioactivity (e.g., beta-counter, PET scanner)

Procedure:

  • Animal Preparation:

    • Fast mice overnight (with access to water) before administration.[3]

  • DHP107 Administration:

    • Administer radioisotope-labeled DHP107 orally at a therapeutic dose (e.g., 50 mg/kg co-administered with a tracer amount of labeled compound).[3]

  • Sample Collection and Analysis:

    • For biodistribution studies, euthanize animals at specified time points.[3]

    • Harvest organs and tissues, and measure radioactivity using a beta-counter.[3][6]

    • For in vivo imaging, perform whole-body PET/CT scans at various times post-administration.[3][6]

    • Collect blood samples to determine plasma pharmacokinetic parameters.

Data Presentation

Table 1: Pharmacokinetic Parameters of DHP107 in Mice

Parameter Value Animal Model Administration Route Source
Peak Plasma Concentration (Cmax) 2.2 µg/g BALB/c Mice 50 mg/kg, Oral [4]
Time to Peak Plasma Concentration (Tmax) 2 hours BALB/c Mice 50 mg/kg, Oral [1][4]
Oral Bioavailability ~23% (compared to 10 mg/kg IV) BALB/c Mice 50 mg/kg, Oral [4]
Tumor Peak Distribution (%ID) 0.7-0.8% Xenografted SCID Mice Oral [6]

| Time to Tumor Peak Distribution | 5.6-7.3 hours | Xenografted SCID Mice | Oral |[6] |

Visualizations

DHP107_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Oral_Gavage Oral Gavage (50 mg/kg) Tumor_Implantation->Oral_Gavage Tumor Growth DHP107_Prep Warm DHP107 to 37°C DHP107_Prep->Oral_Gavage Tumor_Measurement Tumor Volume Measurement Oral_Gavage->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis Oral_Gavage->PK_Analysis Tissue_Distribution Tissue Distribution Analysis Oral_Gavage->Tissue_Distribution CpG_ODN107_Signaling cluster_pathway Simplified Proposed Mechanism CpG_ODN107 CpG ODN107 Tumor_Cell Tumor Cell CpG_ODN107->Tumor_Cell DNA_Damage Increased DNA Damage Tumor_Cell->DNA_Damage Sensitizes Radiation Radiation Therapy Radiation->Tumor_Cell Cell_Death Enhanced Tumor Cell Death DNA_Damage->Cell_Death

References

Application Notes and Protocols for Combination Therapy in Pulmonary Arterial Hypertension Utilizing R-107

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pulmonary Arterial Hypertension (PAH) is a progressive disease characterized by vascular remodeling of the small pulmonary arteries, leading to increased pulmonary vascular resistance and right ventricular failure.[1][2][3] Current therapeutic strategies target three main signaling pathways: the nitric oxide (NO), endothelin, and prostacyclin pathways.[1][4] While combination therapy targeting multiple pathways has become the standard of care, these treatments primarily manage symptoms and do not halt or reverse the underlying disease progression.[5][6][7][8]

R-107 is an investigational therapy, a liquid formulation of nitric oxide, that has demonstrated potential as a disease-modifying agent in preclinical models.[5] Studies in rat models of PAH have shown that R-107 can completely stop disease progression and may even reverse the characteristic increase in blood pressure.[5] These promising results suggest that R-107, when used in combination with existing PAH therapies, could offer a synergistic effect, addressing both symptomatic relief and the underlying vascular pathology.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the use of R-107 in combination with other established PAH therapies in preclinical and clinical research settings.

Mechanism of Action and Rationale for Combination Therapy

R-107 functions as a nitric oxide donor, directly supplementing the NO pathway.[5] In PAH, endothelial dysfunction leads to reduced production of endogenous vasodilators like NO and prostacyclin.[1] By providing an exogenous source of NO, R-107 promotes vasodilation and is believed to have anti-proliferative effects on pulmonary artery smooth muscle cells (PASMCs).

The rationale for combining R-107 with other PAH therapies lies in targeting distinct but complementary pathological mechanisms:

  • Combination with Endothelin Receptor Antagonists (ERAs) (e.g., Bosentan): ERAs block the vasoconstrictive and proliferative effects of endothelin-1, a potent mediator overexpressed in PAH. Combining an ERA with R-107 targets both the endothelin and NO pathways simultaneously.

  • Combination with Phosphodiesterase 5 (PDE5) Inhibitors (e.g., Sildenafil): PDE5 inhibitors prevent the breakdown of cyclic guanosine monophosphate (cGMP), the second messenger for NO.[9] Using R-107 with a PDE5 inhibitor is expected to produce a synergistic effect by both increasing the supply of NO (R-107) and prolonging the action of its downstream signaling molecule, cGMP (PDE5 inhibitor).[9]

Signaling Pathway Diagram

The following diagram illustrates the complementary actions of R-107 and an Endothelin Receptor Antagonist (ERA) in a pulmonary artery smooth muscle cell.

G cluster_0 Endothelial Cell cluster_1 Pulmonary Artery Smooth Muscle Cell (PASMC) eNOS eNOS NO Nitric Oxide (NO) eNOS->NO L-Arginine ET1_pre Preproendothelin-1 ET1 Endothelin-1 (ET-1) ET1_pre->ET1 ET1_ext ET-1 ET1->ET1_ext sGC sGC NO->sGC Activates R107 R-107 R107->NO GTP GTP cGMP cGMP GTP->cGMP sGC PKG PKG cGMP->PKG Activates Vaso_AntiP Vasodilation & Anti-proliferation PKG->Vaso_AntiP ETAR ET-A Receptor ET1_ext->ETAR Binds PLC PLC ETAR->PLC Activates IP3 IP3 / DAG PLC->IP3 Ca ↑ Ca2+ IP3->Ca Vaso_Pro Vasoconstriction & Proliferation Ca->Vaso_Pro ERA ERA (Bosentan) ERA->ETAR Blocks G A Day 0: PAH Induction (Single MCT Injection, 60 mg/kg) B Days 1-14: PAH Development Phase A->B C Day 14: Begin Treatment Regimens (Vehicle, R-107, Bosentan, Combo) B->C D Days 15-28: 14-Day Treatment Period C->D E Day 28: Endpoint Analysis D->E F Hemodynamic Measurement (RVSP) E->F G RV Hypertrophy Assessment (Fulton Index) E->G H Histological Analysis (PA Wall Thickness) E->H I Data Analysis & Comparison F->I G->I H->I

References

Application Notes and Protocols: Phase 2 Clinical Trial Design for R-107 in Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of a Phase 2 clinical trial design for R-107, an extended-release oral formulation of ketamine, for the treatment of treatment-resistant depression (TRD). The information is based on the completed BEDROC Phase 2 study, which evaluated the efficacy, safety, and tolerability of R-107 in adults with TRD.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals involved in the clinical evaluation of novel antidepressant therapies.

R-107 is being developed as a potential at-home treatment for TRD, offering a more convenient and accessible option compared to intravenous or intranasal ketamine formulations that require in-clinic administration.[2][5] The slow, steady release of ketamine from the R-107 tablet is designed to minimize dissociative side effects while maintaining a robust antidepressant response.[2] The mechanism of action of ketamine and its derivatives in depression is primarily through the modulation of the glutamatergic system, specifically by acting as an N-Methyl-D-Aspartate (NMDA) receptor antagonist.[6] This leads to downstream effects on neuroplasticity and the release of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[6]

I. Phase 2 Clinical Trial Design Summary

The BEDROC study was a multicenter, randomized, placebo-controlled, double-blind, dose-finding Phase 2 clinical trial.[3][5] The trial was designed with an initial open-label enrichment phase followed by a 12-week double-blind treatment phase.[3]

1. Study Objectives:

  • Primary Objective: To evaluate the efficacy of different doses of R-107 compared to placebo in reducing depressive symptoms in patients with TRD.[3]

  • Secondary Objectives: To assess the safety and tolerability of R-107, the durability of the antidepressant effect, and the time to relapse.[3]

2. Study Population:

  • Inclusion Criteria: Adult male and female patients diagnosed with Major Depressive Disorder (MDD) who have failed to respond to at least two different oral antidepressant treatments in the current depressive episode (Treatment-Resistant Depression).[2][4] Patients were required to have a Montgomery-Åsberg Depression Rating Scale (MADRS) score of ≥20 at screening.[3]

  • Exclusion Criteria: Standard exclusions for antidepressant trials, including but not limited to, a history of psychosis, substance use disorders, and unstable medical conditions.

3. Trial Structure:

  • Enrichment Phase (Open-Label): All eligible patients received open-label R-107 at a dose of 120 mg per day for 5 days.[3] Patient response was assessed on day 8.[3]

  • Randomized Phase (Double-Blind): Responders from the enrichment phase (defined as having a MADRS score ≤12 and a reduction of ≥50% from baseline) were randomized in a 1:1:1:1:1 ratio to receive one of four doses of R-107 (30 mg, 60 mg, 120 mg, or 180 mg) or a placebo, administered twice weekly for 12 weeks.[3]

4. Endpoints:

  • Primary Efficacy Endpoint: The change in MADRS total score from baseline to the end of the 13-week treatment period.[3]

  • Secondary Efficacy Endpoints:

    • Relapse rates during the double-blind treatment phase.[3]

    • Time to relapse.

    • Changes in other depression and anxiety scales (e.g., Hamilton Rating Scale for Depression (HAM-D), Clinical Global Impression (CGI) scales).[7]

  • Safety Endpoints: Incidence and severity of adverse events (AEs), serious adverse events (SAEs), changes in vital signs (including blood pressure), and assessments of dissociative symptoms.[3]

II. Quantitative Data Summary

The following tables summarize the key quantitative aspects of the R-107 Phase 2 clinical trial design.

Table 1: Study Population and Randomization

ParameterValue
Target Population Adults with Treatment-Resistant Depression (TRD)
Number of Patients Screened 329[3]
Number of Patients in Enrichment Phase 231[3]
Number of Responders Randomized 168 (72.7% of enriched)[3][4]
Randomization Ratio (Active:Placebo) 1:1:1:1:1[3]

Table 2: Dosing Regimen

Study PhaseInterventionDoseFrequencyDuration
Enrichment (Open-Label) R-107120 mg[3]Once Daily5 days[3]
Randomized (Double-Blind) R-10730 mg, 60 mg, 120 mg, 180 mg[3]Twice Weekly12 weeks[3]
Randomized (Double-Blind) PlaceboMatched PlaceboTwice Weekly12 weeks[3]

Table 3: Efficacy and Safety Assessment Schedule

AssessmentScreeningBaseline (Day 1)Day 8Weeks 1, 2, 4, 6, 8, 10, 12End of Study (Week 13)
MADRS
HAM-D
CGI-S / CGI-I
Adverse Event Monitoring
Vital Signs (inc. BP)
Dissociative Symptom Scale

III. Experimental Protocols

Protocol: Montgomery-Åsberg Depression Rating Scale (MADRS) Administration and Scoring

1. Objective: To assess the severity of depressive symptoms in study participants.

2. Personnel: Qualified and trained clinical raters (e.g., psychiatrists, psychologists). Raters must demonstrate inter-rater reliability through standardized training.

3. Materials:

  • MADRS questionnaire (clinician-rated version).

  • Patient's clinical chart and any relevant source documents.

  • Quiet and private room for the interview.

4. Procedure:

  • The rater conducts a semi-structured interview with the patient.

  • The interview should cover the patient's symptoms over the preceding week.

  • Each of the 10 items on the MADRS is rated on a 7-point scale (0-6), where higher scores indicate greater severity.[7]

  • The rater should use all available information, including the patient's self-report, observations of behavior, and information from caregivers if available, to inform their ratings.

  • The total score is calculated by summing the scores for each of the 10 items, with a possible range of 0 to 60.[7]

5. Data Recording and Quality Control:

  • The rater records the score for each item and the total score on the appropriate case report form (CRF).

  • Source documentation should be maintained to support the ratings.

  • A subset of interviews may be recorded for quality control and to ensure ongoing inter-rater reliability.

IV. Visualizations

Diagram 1: R-107 Phase 2 Clinical Trial Workflow

G cluster_screening Screening Phase cluster_enrichment Enrichment Phase (Open-Label) cluster_assessment Response Assessment cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase (12 Weeks) cluster_endpoint Primary Endpoint Assessment Screening Screening of TRD Patients (N=329) Enrichment Open-Label R-107 (120 mg/day for 5 days) (N=231) Screening->Enrichment Assessment Day 8 Assessment (MADRS ≤12 & ≥50% reduction) Enrichment->Assessment Randomization Randomization of Responders (N=168) Assessment->Randomization Placebo Placebo (Twice Weekly) Randomization->Placebo Dose30 R-107 30 mg (Twice Weekly) Randomization->Dose30 Dose60 R-107 60 mg (Twice Weekly) Randomization->Dose60 Dose120 R-107 120 mg (Twice Weekly) Randomization->Dose120 Dose180 R-107 180 mg (Twice Weekly) Randomization->Dose180 Endpoint Primary Endpoint: Change in MADRS at Week 13 Placebo->Endpoint Dose30->Endpoint Dose60->Endpoint Dose120->Endpoint Dose180->Endpoint

Caption: Workflow of the R-107 Phase 2 clinical trial.

Diagram 2: Proposed Signaling Pathway of Ketamine's Antidepressant Action

G Ketamine Ketamine (R-107) NMDAR NMDA Receptor Ketamine->NMDAR inhibition GABA GABAergic Interneuron NMDAR->GABA disinhibition Glutamate Glutamate Release GABA->Glutamate inhibition AMPAR AMPA Receptor Glutamate->AMPAR activation BDNF BDNF Release AMPAR->BDNF TrkB TrkB Receptor BDNF->TrkB mTOR mTOR Pathway TrkB->mTOR Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Ketamine's proposed signaling pathway in depression.

References

Application Notes and Protocols for RP107 in the At-Home Treatment of Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are for research and informational purposes only. RP107 (also known as Aloisine A) is an investigational compound, and its efficacy and safety for the treatment of treatment-resistant depression have not been established in humans. All experiments should be conducted in accordance with relevant guidelines and regulations.

Introduction

Treatment-resistant depression (TRD) is a significant clinical challenge, with a substantial number of patients failing to respond to conventional antidepressant therapies. There is a critical need for novel therapeutic agents with distinct mechanisms of action. This compound (Aloisine A) has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] Emerging evidence strongly implicates GSK-3 as a central node in the pathophysiology of mood disorders, making it a promising target for the development of new antidepressants.[3][4][5] This document outlines the potential application of this compound as an at-home treatment for TRD, providing a theoretical framework and protocols for its preclinical and clinical investigation.

Mechanism of Action

This compound is a small molecule inhibitor that competitively binds to the ATP-binding pocket of CDKs and GSK-3.[1] Its potential antidepressant effects are hypothesized to be mediated primarily through the inhibition of GSK-3. Dysregulation of GSK-3, leading to its hyperactivity, is increasingly recognized as a key factor in the development of mood disorders, including major depression.[5] Inhibition of GSK-3 by this compound could potentially reverse the downstream pathological effects associated with hyperactive GSK-3, such as impaired neurogenesis, synaptic plasticity, and cellular resilience.[3][6]

The PI3K/Akt signaling pathway is a major upstream regulator of GSK-3. Activation of this pathway leads to the phosphorylation and subsequent inhibition of GSK-3.[3] Many established and novel antidepressant treatments are thought to converge on this pathway.

GSK3_Signaling_Pathway cluster_upstream Upstream Signaling cluster_gsk3 GSK-3 Regulation cluster_downstream Downstream Effects in Depression Antidepressants Antidepressants / Growth Factors PI3K PI3K Antidepressants->PI3K Akt Akt PI3K->Akt GSK3 GSK-3β (Active) Akt->GSK3 Phosphorylation (Inhibition) pGSK3 p-GSK-3β (Inactive) Neurogenesis Decreased Neurogenesis GSK3->Neurogenesis SynapticPlasticity Impaired Synaptic Plasticity GSK3->SynapticPlasticity Inflammation Increased Inflammation GSK3->Inflammation This compound This compound (Aloisine A) This compound->GSK3 Direct Inhibition DepressiveSymptoms Depressive Symptoms

Figure 1: Hypothesized GSK-3 Signaling Pathway in Depression and the Role of this compound.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound (Aloisine A) against various kinases. This data is crucial for understanding its potency and selectivity profile.

Target KinaseIC50 (µM)Reference
CDK1/cyclin B0.15[2]
CDK2/cyclin A0.12[2]
CDK2/cyclin E0.4[2]
CDK5/p350.16[2]
GSK-3α0.5[2]
GSK-3β1.5[2]
erk118[2]
erk222[2]
JNK~3-10[2]

Experimental Protocols

4.1.1 In Vitro Kinase Inhibition Assay

  • Objective: To confirm the inhibitory potency and selectivity of this compound against a panel of kinases, including GSK-3β and relevant CDKs.

  • Methodology:

    • Utilize a radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™ Eu Kinase Binding Assay).

    • Prepare a dilution series of this compound in an appropriate solvent (e.g., DMSO).

    • In a 96-well or 384-well plate, combine the recombinant kinase, a suitable substrate (e.g., a specific peptide for GSK-3β), and ATP (radiolabeled or unlabeled, depending on the assay format).

    • Add the this compound dilutions to the wells and incubate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

4.1.2 Cellular Assays for GSK-3 Inhibition

  • Objective: To assess the ability of this compound to inhibit GSK-3 activity in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons).

    • Treat the cells with various concentrations of this compound for a defined period.

    • Prepare cell lysates and perform Western blotting to detect the phosphorylation status of GSK-3 substrates, such as β-catenin or Tau. A decrease in the phosphorylation of these substrates indicates GSK-3 inhibition.

    • Alternatively, use an ELISA-based assay to quantify the levels of phosphorylated substrates.

4.1.3 Animal Models of Depression

  • Objective: To evaluate the antidepressant-like effects of this compound in established rodent models of depression.

  • Methodology:

    • Forced Swim Test (FST):

      • Administer this compound or vehicle to mice or rats via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

      • After a specified pre-treatment period (e.g., 60 minutes), place the animals individually in a cylinder of water from which they cannot escape.

      • Record the duration of immobility during a 6-minute test session. A reduction in immobility time is indicative of an antidepressant-like effect.

    • Chronic Unpredictable Mild Stress (CUMS):

      • Subject rodents to a series of mild, unpredictable stressors over several weeks to induce a depressive-like state (e.g., anhedonia, assessed by a sucrose preference test).

      • Administer this compound or a positive control (e.g., a known antidepressant) daily during the stress period.

      • Measure behavioral outcomes (e.g., sucrose preference, performance in the FST) and neurobiological parameters (e.g., hippocampal neurogenesis, levels of inflammatory cytokines).

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Behavioral Models cluster_endpoints Efficacy & Safety Endpoints KinaseAssay Kinase Inhibition Assay (IC50) CellularAssay Cellular GSK-3 Inhibition Assay KinaseAssay->CellularAssay FST Forced Swim Test (Acute) CellularAssay->FST CUMS Chronic Unpredictable Mild Stress (Chronic) FST->CUMS Behavioral Behavioral Readouts (e.g., Immobility, Anhedonia) CUMS->Behavioral Neurobio Neurobiological Analysis (e.g., Neurogenesis, Biomarkers) CUMS->Neurobio Tox Toxicology Studies

Figure 2: Preclinical Evaluation Workflow for this compound.
  • Objective: To assess the preliminary efficacy, safety, and tolerability of this compound for at-home use in patients with TRD.

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

  • Patient Population: Adults diagnosed with Major Depressive Disorder (MDD) who have failed to respond to at least two prior adequate trials of antidepressant medication.

  • Intervention:

    • Group 1: this compound (oral formulation, dose to be determined from Phase I studies).

    • Group 2: Placebo.

  • Duration: 8 weeks of treatment.

  • Primary Efficacy Endpoint: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 8.

  • Key Secondary Endpoints:

    • Response rate (≥50% reduction in MADRS score).

    • Remission rate (MADRS score ≤10).

    • Change from baseline in the Clinical Global Impression - Severity (CGI-S) and - Improvement (CGI-I) scales.

    • Change in patient-reported outcomes (e.g., Quick Inventory of Depressive Symptomatology - Self-Report (QIDS-SR)).

  • Safety Assessments: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

  • At-Home Administration: Patients will self-administer the study drug at home. Adherence will be monitored using electronic diaries and pill counts.

Clinical_Trial_Logic cluster_screening Patient Screening cluster_randomization Randomization & Treatment cluster_followup Follow-up & Endpoints (8 Weeks) Inclusion Inclusion Criteria Met? - MDD Diagnosis - ≥2 Failed Treatments Exclusion Exclusion Criteria Met? Inclusion->Exclusion No Randomize Randomize (1:1) Exclusion->Randomize No GroupA Arm A: this compound (Oral, At-Home) Randomize->GroupA GroupB Arm B: Placebo (Oral, At-Home) Randomize->GroupB Primary Primary Endpoint: Change in MADRS Score GroupA->Primary GroupB->Primary Secondary Secondary Endpoints: Response/Remission Rates, CGI Primary->Secondary Safety Safety Monitoring: Adverse Events, Labs, ECGs Secondary->Safety

Figure 3: Logical Flow of a Phase IIa Clinical Trial for this compound in TRD.

Conclusion

This compound (Aloisine A), with its dual inhibitory action on CDKs and GSK-3, presents a novel and scientifically-grounded approach for the potential treatment of treatment-resistant depression. The strong preclinical rationale for targeting GSK-3 in mood disorders supports the further investigation of this compound in this indication. The provided protocols offer a framework for the systematic evaluation of this compound, from in vitro characterization to a proof-of-concept clinical trial designed for at-home administration. Rigorous preclinical and clinical studies are essential to determine the therapeutic potential and safety profile of this compound in patients with TRD.

References

Techniques for Measuring Nitric Oxide Release from Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The therapeutic potential of harnessing NO's effects has led to the development of numerous nitric oxide-releasing compounds. These compounds are designed to deliver NO in a controlled and targeted manner to treat a variety of conditions.

This document provides detailed application notes and protocols for the accurate and reliable measurement of nitric oxide release from a representative NO-releasing compound, herein referred to as a hypothetical therapeutic agent. The methodologies described are essential for the preclinical and clinical development of such therapeutics, enabling researchers to characterize their release profiles, understand their mechanism of action, and ensure their safety and efficacy.

Core Principles of Nitric Oxide Measurement

Direct measurement of NO is challenging due to its short half-life and high reactivity. Therefore, several direct and indirect methods have been developed to quantify its release from donor compounds. The choice of method depends on factors such as the expected concentration of NO, the temporal resolution required, and the experimental system (e.g., in vitro, in vivo).

Data Presentation: Comparative Summary of Nitric Oxide Detection Methods

Method Principle Detection Limit Advantages Disadvantages
Griess Assay Spectrophotometric detection of nitrite (NO₂⁻), a stable oxidation product of NO.~0.1 - 1 µMSimple, inexpensive, high-throughput.Indirect measurement, interference from other nitrite/nitrate sources.
Chemiluminescence Reaction of NO with ozone to produce light.~1 pMHighly sensitive and specific for NO gas.Requires specialized equipment, not suitable for real-time imaging.
Fluorescent Probes (e.g., DAF family) Probes that become fluorescent upon reaction with NO or its byproducts.~1 - 5 nMEnables real-time imaging of NO in living cells and tissues.Potential for artifacts, photobleaching, and pH sensitivity.
Electrochemical Sensors (Porphyrinic or Amperometric) Direct oxidation or reduction of NO at an electrode surface.~1 nMHigh sensitivity, real-time measurements.Susceptible to interference from other electroactive species.

Experimental Protocols

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

This protocol describes the indirect measurement of NO release by quantifying the accumulation of its stable breakdown product, nitrite, in a solution containing the NO-releasing compound.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution (100 µM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

  • The representative NO-releasing compound

Procedure:

  • Preparation of Nitrite Standards:

    • Prepare a series of nitrite standards by serially diluting the 100 µM NaNO₂ stock solution in PBS to final concentrations ranging from 0 to 100 µM.

  • Sample Preparation:

    • Dissolve the NO-releasing compound in PBS to the desired concentration.

    • Incubate the solution at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes) to allow for NO release and subsequent conversion to nitrite.

  • Griess Reaction:

    • Add 50 µL of each standard and sample to a 96-well plate in triplicate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM nitrite standard) from all readings.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the concentration of nitrite in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Real-time Detection of Nitric Oxide Release using a Fluorescent Probe

This protocol outlines the use of a fluorescent dye, such as Diaminofluorescein-FM (DAF-FM), to visualize and quantify NO release from a compound in a cellular context.

Materials:

  • DAF-FM diacetate

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture of interest (e.g., endothelial cells)

  • Fluorescence microscope or plate reader with appropriate filters (excitation/emission ~495/515 nm)

  • The representative NO-releasing compound

Procedure:

  • Cell Preparation:

    • Seed cells on a suitable imaging dish or 96-well plate and allow them to adhere overnight.

  • Loading of Fluorescent Probe:

    • Prepare a loading solution of 5 µM DAF-FM diacetate and 0.02% Pluronic F-127 in HBSS.

    • Remove the cell culture medium and wash the cells once with HBSS.

    • Incubate the cells with the DAF-FM loading solution for 30 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess probe.

  • Stimulation and Imaging:

    • Add HBSS containing the desired concentration of the NO-releasing compound to the cells.

    • Immediately begin acquiring images or fluorescence intensity readings using a fluorescence microscope or plate reader.

    • Acquire data at regular intervals to monitor the change in fluorescence over time.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or the average intensity of the cell population over time.

    • The increase in fluorescence intensity is proportional to the amount of NO released.

Visualization of Key Processes

experimental_workflow cluster_griess Griess Assay Workflow prep_standards Prepare Nitrite Standards griess_reaction Perform Griess Reaction prep_standards->griess_reaction prep_samples Prepare Samples with NO-Releasing Compound incubate Incubate at 37°C prep_samples->incubate incubate->griess_reaction measure_abs Measure Absorbance at 540 nm griess_reaction->measure_abs analyze_data Analyze Data measure_abs->analyze_data

Caption: Workflow for the Griess Assay.

signaling_pathway RP107 NO-Releasing Compound NO Nitric Oxide (NO) This compound->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effect Physiological Effect (e.g., Vasodilation) PKG->Physiological_Effect Leads to

Caption: General NO signaling pathway.

logical_relationship cluster_methods Method Selection objective Experimental Objective in_vitro In Vitro Quantification objective->in_vitro Bulk Release real_time Real-time Cellular Imaging objective->real_time Dynamic Release griess Griess Assay in_vitro->griess Indirect chemiluminescence Chemiluminescence in_vitro->chemiluminescence Direct & Sensitive fluorescent Fluorescent Probes real_time->fluorescent Spatial Resolution electrochemical Electrochemical Sensors real_time->electrochemical Temporal Resolution

Caption: Method selection guide.

References

Application of R-107 in Studying Endothelial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial research did not yield any scientific literature or data regarding the application of a compound designated "R-107" in the study of endothelial dysfunction. The name "R-107" is predominantly associated with an extended-release formulation of ketamine for the treatment of depression.[1][2][3][4][5]

Therefore, to fulfill the request for a detailed application note and protocol, this document will use a hypothetical small molecule, hereafter referred to as "Compound X," to illustrate the methodologies and experimental approaches used to investigate a novel compound's potential in the context of endothelial dysfunction. The following protocols and data are representative examples and should be adapted for specific experimental contexts.

Application Note: Investigating the Role of Compound X in Ameliorating Endothelial Dysfunction

Audience: Researchers, scientists, and drug development professionals.

Introduction to Endothelial Dysfunction

The vascular endothelium is a critical monolayer of cells lining the interior of blood vessels, acting as a dynamic interface between the blood and the vessel wall. It plays a pivotal role in maintaining vascular homeostasis through the regulation of vascular tone, inflammation, coagulation, and permeability. Endothelial dysfunction is a pathological state characterized by an imbalance in the production of vasodilating and vasoconstricting substances, increased oxidative stress, a pro-inflammatory and pro-thrombotic shift, and impaired barrier function.[6][7][8] This dysfunction is an early event in the pathogenesis of numerous cardiovascular diseases, including atherosclerosis, hypertension, and diabetes.[7] Key molecular hallmarks of endothelial dysfunction include reduced bioavailability of nitric oxide (NO) and increased production of reactive oxygen species (ROS).[6]

Compound X: A Novel Modulator of Endothelial Function

Compound X is a novel synthetic small molecule being investigated for its potential therapeutic effects on endothelial dysfunction. Pre-clinical studies hypothesize that Compound X may enhance endothelial nitric oxide synthase (eNOS) activity, scavenge reactive oxygen species (ROS), and inhibit inflammatory signaling pathways within endothelial cells. This application note provides a summary of its putative effects and detailed protocols for its characterization in vitro.

Data Presentation: Effects of Compound X on Endothelial Cell Function

The following tables summarize hypothetical quantitative data from in vitro studies on human umbilical vein endothelial cells (HUVECs) treated with Compound X.

Table 1: Effect of Compound X on Nitric Oxide (NO) Production in TNF-α-stimulated HUVECs

Treatment GroupConcentration (µM)NO Production (µM Nitrite)% Change from TNF-α Control
Vehicle Control-12.5 ± 1.1-
TNF-α (10 ng/mL)-5.2 ± 0.8-100%
Compound X17.8 ± 0.9+50%
Compound X1010.3 ± 1.2+98%
Compound X5011.9 ± 1.0+129%

Table 2: Effect of Compound X on Intracellular Reactive Oxygen Species (ROS) Levels in H₂O₂-stimulated HUVECs

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)% Inhibition of ROS
Vehicle Control-150 ± 25-
H₂O₂ (100 µM)-850 ± 750%
Compound X1625 ± 5032%
Compound X10410 ± 4063%
Compound X50220 ± 3090%

Table 3: Effect of Compound X on Monocyte Adhesion to TNF-α-stimulated HUVECs

Treatment GroupConcentration (µM)Adherent Monocytes per Field% Inhibition of Adhesion
Vehicle Control-25 ± 5-
TNF-α (10 ng/mL)-250 ± 200%
Compound X1175 ± 1530%
Compound X1090 ± 1064%
Compound X5040 ± 884%

Table 4: Effect of Compound X on Endothelial Permeability in a Transwell Model

Treatment GroupConcentration (µM)FITC-Dextran Clearance (ng/mL)% Reduction in Permeability
Vehicle Control-50 ± 10-
Thrombin (1 U/mL)-450 ± 300%
Compound X1320 ± 2532.5%
Compound X10180 ± 2067.5%
Compound X5080 ± 1592.5%

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants as an indicator of NO production.

Materials:

  • HUVECs

  • Complete endothelial cell growth medium

  • TNF-α

  • Compound X

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Seed HUVECs in a 96-well plate and culture until they form a confluent monolayer.

  • Pre-treat the cells with various concentrations of Compound X for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 24 hours to induce endothelial dysfunction. Include vehicle and positive controls.

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

  • Add 50 µL of Griess Reagent Component A to all samples and standards.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to all wells.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

Intracellular Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)

This assay uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.

Materials:

  • HUVECs

  • Complete endothelial cell growth medium

  • Compound X

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well microplate

  • Fluorescence plate reader (Excitation/Emission: ~485/535 nm)

Procedure:

  • Seed HUVECs in a black, clear-bottom 96-well plate and culture overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 20 µM DCFDA in serum-free medium and incubate for 45 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add medium containing various concentrations of Compound X to the wells and incubate for 1 hour.

  • Induce oxidative stress by adding H₂O₂ (100 µM) to the wells for 30 minutes.

  • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

Monocyte-Endothelial Cell Adhesion Assay

This protocol quantifies the adhesion of monocytes to a monolayer of endothelial cells, a key event in vascular inflammation.[1]

Materials:

  • HUVECs

  • THP-1 monocytes

  • Fluorescent dye (e.g., Calcein-AM)

  • TNF-α

  • Compound X

  • 24-well plate

  • Fluorescence microscope or plate reader

Procedure:

  • Seed HUVECs in a 24-well plate and grow to confluence.

  • Treat the HUVEC monolayer with Compound X for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 4-6 hours.

  • In parallel, label THP-1 monocytes with Calcein-AM by incubating them with the dye for 30 minutes at 37°C.

  • Wash the labeled monocytes twice to remove excess dye and resuspend them in fresh medium.

  • Wash the HUVEC monolayer gently with PBS to remove any non-adherent cells.

  • Add the fluorescently labeled THP-1 cells (e.g., 2 x 10⁵ cells/well) to the HUVEC monolayer and co-incubate for 30-60 minutes at 37°C.

  • Gently wash the wells three times with warm PBS to remove non-adherent monocytes.

  • Quantify the adherent monocytes by either capturing images with a fluorescence microscope and counting the cells, or by lysing the cells and measuring the fluorescence in a plate reader.

In Vitro Vascular Permeability Assay (Transwell Assay)

This assay measures the passage of a high-molecular-weight fluorescent tracer across an endothelial monolayer, modeling vascular barrier function.

Materials:

  • HUVECs

  • Transwell inserts (e.g., 0.4 µm pore size for a 24-well plate)

  • Collagen, Type I

  • Thrombin

  • Compound X

  • FITC-Dextran (e.g., 70 kDa)

  • Fluorescence plate reader

Procedure:

  • Coat the Transwell inserts with collagen and allow them to dry in a sterile hood.

  • Seed HUVECs at a high density onto the coated inserts and culture for 2-3 days until a confluent monolayer is formed. The integrity of the monolayer can be verified by measuring Transendothelial Electrical Resistance (TEER).

  • Pre-treat the HUVEC monolayer with various concentrations of Compound X for 1 hour.

  • Induce hyperpermeability by adding Thrombin (1 U/mL) to the upper chamber (the insert).

  • After 30 minutes of thrombin stimulation, add FITC-Dextran (1 mg/mL) to the upper chamber.

  • Incubate for 60 minutes at 37°C.

  • Collect a sample from the lower chamber of each well.

  • Measure the fluorescence intensity of the samples from the lower chamber using a plate reader (Excitation/Emission: ~490/520 nm).

  • Calculate the amount of FITC-Dextran that has passed through the monolayer to determine the permeability.

Visualizations: Diagrams of Pathways and Workflows

G TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB NF-κB Activation TNFR->NFkB ROS ↑ ROS Production (NOX) TNFR->ROS VCAM1 ↑ VCAM-1/ICAM-1 Expression NFkB->VCAM1 eNOS_uncoupling eNOS Uncoupling ROS->eNOS_uncoupling Adhesion Monocyte Adhesion VCAM1->Adhesion Dysfunction Endothelial Dysfunction Adhesion->Dysfunction NO ↓ NO Bioavailability eNOS_uncoupling->NO NO->Dysfunction CompoundX Compound X CompoundX->NFkB Inhibits Antioxidant Antioxidant Effect CompoundX->Antioxidant Scavenges ROS eNOS_coupling eNOS Coupling CompoundX->eNOS_coupling Promotes Antioxidant->ROS NO_prod ↑ NO Production eNOS_coupling->NO_prod NO_prod->NO

Caption: Hypothetical signaling pathway of Compound X in endothelial cells.

G cluster_0 Cell Culture & Treatment cluster_1 Functional Assays cluster_2 Data Analysis a Seed HUVECs in appropriate plates b Culture to Confluence a->b c Treat with Compound X and/or Stimulant (e.g., TNF-α) b->c d NO Production (Griess Assay) c->d e ROS Levels (DCFDA Assay) c->e f Monocyte Adhesion c->f g Permeability (Transwell Assay) c->g h Measure Absorbance/ Fluorescence d->h e->h f->h g->h i Calculate Concentrations/ % Inhibition h->i j Statistical Analysis & Graphing i->j G Dysfunction Endothelial Dysfunction ReducedNO Reduced NO Dysfunction->ReducedNO IncreasedROS Increased ROS Dysfunction->IncreasedROS Inflammation Inflammation Dysfunction->Inflammation Hyperpermeability Increased Permeability Dysfunction->Hyperpermeability CompoundX Compound X IncreaseNO Increases NO CompoundX->IncreaseNO DecreaseROS Decreases ROS CompoundX->DecreaseROS AntiInflammatory Anti-inflammatory CompoundX->AntiInflammatory BarrierProtection Protects Barrier CompoundX->BarrierProtection IncreaseNO->ReducedNO Counteracts DecreaseROS->IncreasedROS Counteracts AntiInflammatory->Inflammation Counteracts BarrierProtection->Hyperpermeability Counteracts

References

Application Notes and Protocols for Oral Administration of RP107 (DHP107) in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RP107, also known as DHP107 (brand name Liporaxel), is a novel, lipid-based oral formulation of paclitaxel, a widely used chemotherapeutic agent. Paclitaxel is traditionally administered intravenously due to its low oral bioavailability. DHP107 has been developed to provide a more convenient and potentially better-tolerated alternative to intravenous paclitaxel, eliminating the need for Cremophor EL, which is associated with hypersensitivity reactions. These application notes provide a comprehensive overview of the DHP107 formulation, its mechanism of action, and protocols for its use in clinical studies based on published research.

Formulation Composition

DHP107 is a self-emulsifying oral formulation. The composition is as follows:

ComponentConcentration (w/w)
Paclitaxel1%
Monoolein55%
Tricaprylin27.5%
Polysorbate 8016.5%

This lipid-based formulation is designed to be mucoadhesive, facilitating adhesion to mucosal cells in the gastrointestinal tract and enhancing the absorption of paclitaxel.[1][2]

Mechanism of Action

The active pharmaceutical ingredient in DHP107 is paclitaxel. Paclitaxel's primary mechanism of action is the disruption of the normal function of microtubules, which are essential for cell division.[3]

Signaling Pathway of Paclitaxel

paclitaxel_mechanism cluster_cell Cancer Cell paclitaxel Paclitaxel (from DHP107) tubulin β-tubulin subunit of microtubules paclitaxel->tubulin Binds to microtubules Microtubule Stabilization (Inhibition of depolymerization) tubulin->microtubules mitotic_spindle Dysfunctional Mitotic Spindle microtubules->mitotic_spindle mitotic_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis (Programmed Cell Death) mitotic_arrest->apoptosis

Caption: Paclitaxel's mechanism of action involves binding to the β-tubulin subunit of microtubules, leading to their stabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis.

Clinical Studies

DHP107 has been evaluated in Phase I, IIa, and III clinical trials, primarily in patients with advanced solid tumors, with a focus on gastric cancer.

Phase I/IIa Clinical Trial (NCT02890511)

This study aimed to determine the maximum tolerated dose (MTD) and to evaluate the efficacy and safety of DHP107 in patients with advanced solid tumors and gastric cancer.

Patient Population:

  • Phase I: Patients with advanced solid tumors.

  • Phase IIa: Patients with measurable advanced gastric cancer who had failed first-line therapy.

Dosing Regimen:

  • Phase I: Dose-escalating regimen from 150-250 mg/m² twice daily (b.i.d.).

  • Phase IIa: The MTD of 200 mg/m² b.i.d. was administered on days 1, 8, and 15 of a 4-week cycle.[4][5][6]

Key Findings:

ParameterResult
Maximum Tolerated Dose (MTD) 200 mg/m² b.i.d.[4][7]
Dose-Limiting Toxicities Neutropenia and febrile neutropenia.[4][7]
Median Progression-Free Survival (PFS) in Gastric Cancer Patients (n=16) 2.97 months (95% CI: 1.67–5.40).[7]
Confirmed Partial Responses (Phase IIa) 3 observed.[7]
Most Frequent Grade 3/4 Adverse Events at MTD (n=17) Neutropenia (35.3%) and leukopenia (17.6%).[7]
Phase III Clinical Trial (DREAM Study - NCT01839773)

This randomized, open-label, non-inferiority study compared the efficacy and safety of oral DHP107 with intravenous paclitaxel in patients with advanced gastric cancer who had failed first-line chemotherapy.[8][9][10]

Patient Population: Patients with histologically or cytologically confirmed, unresectable, or recurrent advanced gastric cancer after failure of first-line therapy.

Dosing Regimen:

  • DHP107 Arm: 200 mg/m² orally twice daily on days 1, 8, and 15 every 4 weeks.[8][9]

  • IV Paclitaxel Arm: 175 mg/m² infused on day 1 every 3 weeks.[8][9]

Key Findings:

ParameterDHP107 ArmIV Paclitaxel Arm
Median Progression-Free Survival (PFS) 3.0 months (95% CI: 1.7–4.0)2.6 months (95% CI: 1.8–2.8)
Median Overall Survival (OS) 9.7 months (95% CI: 7.1–11.5)8.9 months (95% CI: 7.1–12.2)
Overall Response Rate (ORR) 17.8% (CR: 4.2%, PR: 13.6%)25.4% (CR: 3.4%, PR: 22.0%)
Common Adverse Events Nausea, vomiting, diarrhea, mucositis.Peripheral neuropathy.
Grade ≥3 Neutropenia 42%53%
Febrile Neutropenia 5.9%2.5%
Hypersensitivity Reactions 0%2.5%

Data from the DREAM Phase III study.[8][9]

Experimental Protocols

Preclinical Pharmacokinetic Study Protocol (Mouse Model)

This protocol is based on studies evaluating the tissue distribution of DHP107 in mice.[11]

Objective: To determine the pharmacokinetic profile and tissue distribution of orally administered DHP107.

Materials:

  • DHP107 formulation.

  • Female BALB/c mice.

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized capillary tubes).

  • Tissue homogenization equipment.

  • High-performance liquid chromatography (HPLC) system for paclitaxel quantification.

Procedure:

  • Fast mice overnight with free access to water.

  • Administer a single oral dose of DHP107 (e.g., 50 mg/kg) via oral gavage.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose), collect blood samples via retro-orbital sinus or cardiac puncture.

  • Euthanize the animals and harvest relevant organs (e.g., liver, spleen, lungs, kidneys, and tumor if applicable).

  • Process blood samples to separate plasma.

  • Homogenize tissue samples.

  • Extract paclitaxel from plasma and tissue homogenates using an appropriate solvent.

  • Analyze paclitaxel concentrations using a validated HPLC method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) from the concentration-time data.

Clinical Trial Workflow

The following diagram illustrates a general workflow for a clinical trial involving DHP107.

clinical_trial_workflow screening Patient Screening (Inclusion/Exclusion Criteria) enrollment Informed Consent & Enrollment screening->enrollment randomization Randomization (if applicable) enrollment->randomization treatment DHP107 Administration (e.g., 200 mg/m² b.i.d.) randomization->treatment monitoring Patient Monitoring treatment->monitoring pk_pd_sampling Pharmacokinetic/ Pharmacodynamic Sampling monitoring->pk_pd_sampling adverse_events Adverse Event Monitoring & Grading monitoring->adverse_events tumor_assessment Tumor Assessment (e.g., RECIST) monitoring->tumor_assessment data_analysis Data Analysis (Efficacy & Safety) pk_pd_sampling->data_analysis adverse_events->data_analysis tumor_assessment->data_analysis reporting Study Reporting data_analysis->reporting

Caption: A generalized workflow for a clinical trial of DHP107, from patient screening to study reporting.

Conclusion

The oral paclitaxel formulation DHP107 has demonstrated comparable efficacy to intravenous paclitaxel in advanced gastric cancer, with a manageable safety profile.[8] Its development represents a significant advancement in the administration of paclitaxel, offering a more convenient option for patients. The provided application notes and protocols serve as a valuable resource for researchers and drug development professionals involved in the clinical evaluation of this and similar oral chemotherapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with RP107

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with the compound RP107 (also known as Aloisine A). Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a cell-permeable pyrrolo-pyrazine compound that functions as a potent and selective inhibitor of several kinases, including cyclin-dependent kinases (Cdks), glycogen synthase kinase-3 (GSK-3), and c-Jun N-terminal kinase (JNK)[1]. It is characterized as a yellow solid[1]. Like many small molecule inhibitors, this compound has limited aqueous solubility, which can present challenges in preparing stock solutions and achieving desired concentrations in aqueous experimental media.

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on available data, this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol[1]. For most biological applications, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic co-solvent (like DMSO) is significantly lowered in the final aqueous solution, causing the poorly soluble compound to fall out of solution. Here are several strategies to overcome this:

  • Optimize the Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts. However, a slightly higher concentration may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Increase the Volume of Aqueous Buffer: Instead of adding a small volume of your this compound stock to a small volume of buffer, try adding your stock solution to a larger volume of the aqueous medium while vortexing or stirring vigorously. This promotes rapid mixing and can help prevent localized high concentrations of the compound that lead to precipitation.

  • Sonication: Brief sonication of the final solution can help to break up small precipitates and improve dispersion.

  • Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious as prolonged heating can degrade the compound. Always check the stability of this compound at elevated temperatures.

Q4: Are there alternative methods to improve the aqueous solubility of this compound?

A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound[2][3][4][5][6]. These include:

  • Use of Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be tested[2].

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. The predicted pKa of this compound is 9.67[1], suggesting it is a weak acid. Therefore, increasing the pH of the buffer above its pKa should increase the proportion of the more soluble ionized form. However, the compatibility of the required pH with your experimental system must be considered.

  • Use of Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations (e.g., 0.01-0.1%) to increase the apparent solubility of hydrophobic compounds by forming micelles[4][5].

  • Cyclodextrin Complexation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules like this compound, forming an inclusion complex with improved aqueous solubility[3][5].

Troubleshooting Guide

Issue: Precipitate observed in this compound stock solution or working solution.
Possible Cause Troubleshooting Steps
Concentration exceeds solubility limit 1. Prepare a fresh stock solution at a lower concentration.2. Determine the solubility of this compound in the specific solvent and temperature you are using.
Improper dissolution technique 1. Ensure the compound is fully dissolved in the initial stock solution. Use gentle warming (37°C) or brief sonication if necessary.2. When preparing the working solution, add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid dispersion.
Solution temperature has decreased Some compounds are less soluble at lower temperatures. Ensure your solutions are maintained at the experimental temperature.
Compound degradation Store the stock solution at the recommended temperature (2-8°C, sealed in a dry, dark place) to prevent degradation, which can affect solubility[1].
Issue: Inconsistent experimental results.
Possible Cause Troubleshooting Steps
Micro-precipitation of this compound Even if not visually apparent, small precipitates can lead to inconsistent effective concentrations. 1. Filter the final working solution through a 0.22 µm syringe filter before use. 2. Consider using one of the solubility enhancement techniques mentioned in the FAQs.
Solvent effects The final concentration of the organic solvent (e.g., DMSO) may be affecting your biological system. 1. Lower the final solvent concentration as much as possible. 2. Always include a vehicle control with the same solvent concentration in your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes or sonicate for 2-5 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Keep in a dark, dry place.

Protocol 2: Preparation of Aqueous Working Solution using a Co-solvent Method
  • Dispensing Aqueous Buffer: Add the required volume of your aqueous experimental buffer to a sterile tube.

  • Vortexing: Place the tube on a vortex mixer and start mixing at a moderate speed.

  • Adding Stock Solution: While the buffer is vortexing, add the required volume of the this compound DMSO stock solution dropwise into the center of the vortex.

  • Final Mixing: Continue vortexing for another 30-60 seconds to ensure the solution is homogenous.

  • Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps mentioned above.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Store at -20°C dissolve->store add_stock Add Stock Dropwise store->add_stock buffer Aqueous Buffer vortex Vortex Buffer buffer->vortex vortex->add_stock final_mix Final Vortex add_stock->final_mix experiment Experiment final_mix->experiment Use Immediately

Caption: Experimental workflow for preparing this compound solutions.

Caption: Troubleshooting logic for this compound precipitation issues.

signaling_pathway cluster_cdk Cell Cycle Progression cluster_gsk3 GSK-3 Signaling cluster_jnk JNK Pathway This compound This compound CDK1 Cdk1/cyclin B This compound->CDK1 CDK2_A Cdk2/cyclin A This compound->CDK2_A CDK2_E Cdk2/cyclin E This compound->CDK2_E CDK5 Cdk5/p25 This compound->CDK5 GSK3a GSK-3α This compound->GSK3a GSK3b GSK-3β This compound->GSK3b JNK JNK This compound->JNK G2_M G2/M Transition CDK1->G2_M G1_S G1/S Transition CDK2_A->G1_S CDK2_E->G1_S downstream_gsk3 Downstream Targets GSK3a->downstream_gsk3 GSK3b->downstream_gsk3 AP1 c-Jun/AP-1 JNK->AP1

Caption: Simplified signaling pathways inhibited by this compound.

References

Technical Support Center: R-107 Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-107, an extended-release oral tablet of racemic ketamine.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability and degradation of R-107 in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of R-107 in aqueous solutions?

R-107, as a formulation of ketamine, is relatively stable in aqueous solutions under controlled conditions. However, its stability can be influenced by several factors including pH, temperature, light, and the presence of oxidizing agents.[4] For experimental purposes, it is crucial to use freshly prepared solutions or to have conducted stability studies for the specific buffer and storage conditions being used.

Q2: What are the recommended storage conditions for aqueous stock solutions of R-107?

To ensure the integrity of your R-107 stock solutions, the following storage practices are recommended:

  • Temperature: Store stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable.

  • Light: Protect solutions from light by using amber vials or by wrapping the containers in aluminum foil.[5]

  • Aliquoting: It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the potential degradation pathways for R-107 in aqueous solutions?

While specific degradation pathways for the R-107 formulation are proprietary, the active ingredient, ketamine, can be susceptible to the following degradation mechanisms in aqueous solutions:

  • Hydrolysis: The ester linkages in the extended-release formulation components could be susceptible to hydrolysis, especially at non-neutral pH. The ketamine molecule itself is generally stable against hydrolysis under typical experimental conditions.

  • Oxidation: The amine group in the ketamine molecule can be a site for oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.[4]

  • Photodegradation: Exposure to UV or ambient light can induce photodegradation of the ketamine molecule.[4][6] It is a common practice to perform photostability testing for new drug substances.[7][8]

Q4: How does pH affect the stability of R-107 in aqueous solutions?

The pH of the aqueous solution can significantly impact the stability of R-107. Extreme pH values (highly acidic or alkaline) can catalyze the degradation of both the active ingredient and the excipients in the formulation. For ketamine, pH can influence the ionization state of the amine group, which may affect its reactivity and susceptibility to degradation. It is recommended to maintain the pH of the solution within a neutral to slightly acidic range for optimal stability, unless the experimental protocol requires otherwise.

Q5: What analytical methods are suitable for detecting R-107 and its potential degradation products?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and reliable method for analyzing R-107 and its degradation products.[9] A validated stability-indicating HPLC method can separate the intact drug from any impurities or degradants, allowing for accurate quantification of the compound's stability over time.

Troubleshooting Guides

Issue 1: Lower than expected concentration of R-107 in my experimental setup.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Adsorption to Labware R-107, being a lipophilic compound, may adsorb to plastic surfaces of pipette tips, tubes, and plates. Solution: 1. Use low-adsorption plasticware. 2. Pre-condition pipette tips by aspirating and dispensing the solution a few times before transferring. 3. Consider using glass or silanized glassware where appropriate.
Precipitation The concentration of R-107 in your aqueous medium may have exceeded its solubility limit, leading to precipitation. Solution: 1. Visually inspect the solution for any particulate matter. 2. Determine the solubility of R-107 in your specific experimental medium. 3. If solubility is an issue, consider using a co-solvent (ensure it does not affect your experiment) or adjusting the pH.
Degradation R-107 may be degrading under your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). Solution: 1. Run a stability control by incubating R-107 in the experimental medium without the biological components (e.g., cells, enzymes) under the same conditions. 2. Analyze samples at different time points to determine the rate of degradation. 3. If degradation is confirmed, try to minimize the exposure to harsh conditions (e.g., shorter incubation times, protection from light).
Inaccurate Pipetting Inaccurate pipetting can lead to incorrect final concentrations. Solution: 1. Ensure your pipettes are properly calibrated. 2. Use appropriate pipette sizes for the volumes being transferred to maximize accuracy.
Issue 2: Appearance of unexpected peaks in my HPLC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation Products The new peaks are likely degradation products of R-107. Solution: 1. Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Compare the retention times of the peaks from the forced degradation study with the unexpected peaks in your sample. 2. Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks and elucidate their structures.
Contamination The unexpected peaks could be from a contaminated solvent, buffer, or labware. Solution: 1. Analyze a blank sample (containing all components except R-107) to check for contaminants. 2. Ensure you are using high-purity solvents and reagents.
Excipient-Related Peaks If you are working with the formulated R-107 tablet, some peaks may be from the excipients. Solution: 1. Obtain a placebo formulation (without the active ingredient) if possible and analyze it under the same conditions. 2. Consult the manufacturer's information for a list of excipients.

Quantitative Data Summary

The following table provides hypothetical stability data for R-107 in an aqueous buffer at different pH and temperature conditions. This data is for illustrative purposes to demonstrate a typical stability profile.

Table 1: Hypothetical Stability of R-107 (1 mg/mL) in Aqueous Buffer over 24 hours

pHTemperature (°C)% R-107 Remaining
4.0499.8
4.02599.1
4.04097.5
7.0499.9
7.02599.5
7.04098.2
9.0499.5
9.02598.0
9.04095.3

Experimental Protocols

Protocol 1: Forced Degradation Study of R-107

This protocol outlines the methodology for subjecting R-107 to various stress conditions to identify potential degradation products and pathways.[5][10]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of R-107 in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the stock solution at 60°C for 24 hours in a tightly sealed vial.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for R-107

This protocol provides a general framework for an HPLC method to separate R-107 from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 40% A, 60% B

    • 15-17 min: Linear gradient to 5% A, 95% B

    • 17-20 min: Hold at 5% A, 95% B

    • 20-22 min: Return to 95% A, 5% B

    • 22-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 270 nm or Mass Spectrometry.

  • Column Temperature: 30°C.

Visualizations

R107_Degradation_Pathway R107 R-107 (Ketamine) Hydrolysis_Product Hydrolysis Products (from formulation excipients) R107->Hydrolysis_Product Acid/Base Oxidation_Product N-Oxide Metabolite R107->Oxidation_Product Oxidizing agents (e.g., H₂O₂) Photodegradation_Product Photolytic Adducts R107->Photodegradation_Product UV/Visible Light Stability_Study_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solution Prepare R-107 Solution in Aqueous Buffer Aliquots Create Aliquots for Each Condition Prep_Solution->Aliquots pH Different pH (e.g., 4, 7, 9) Aliquots->pH Temp Different Temperatures (e.g., 4°C, 25°C, 40°C) Aliquots->Temp Light Photostability Chamber Aliquots->Light Sampling Sample at Different Time Points pH->Sampling Temp->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis and Degradation Kinetics HPLC->Data_Analysis Troubleshooting_Tree Start Unexpected Experimental Results (e.g., low potency, extra peaks) Check_Concentration Is the final concentration of R-107 correct? Start->Check_Concentration Yes_Concentration Yes Check_Concentration->Yes_Concentration Yes No_Concentration No Check_Concentration->No_Concentration No Check_Degradation Are there unexpected peaks in HPLC? Yes_Concentration->Check_Degradation Adsorption Investigate Adsorption to Labware No_Concentration->Adsorption Precipitation Check for Precipitation No_Concentration->Precipitation Yes_Degradation Yes Check_Degradation->Yes_Degradation Yes No_Degradation No Check_Degradation->No_Degradation No Degradation_Confirmed Perform Forced Degradation Study to Identify Degradants Yes_Degradation->Degradation_Confirmed Contamination Analyze Blank to Check for Contamination No_Degradation->Contamination Review_Protocol Review Experimental Protocol for Errors Adsorption->Review_Protocol Precipitation->Review_Protocol Degradation_Confirmed->Review_Protocol Contamination->Review_Protocol

References

Managing adverse effects of R-107 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: R-107

Disclaimer: R-107 is a hypothetical kinase inhibitor targeting the Kinase-X pathway for illustrative purposes. The information provided is based on common challenges and methodologies in preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for R-107?

A1: R-107 is a potent and selective small molecule inhibitor of Kinase-X, a key enzyme in a signaling pathway implicated in the pathogenesis of autoimmune and inflammatory diseases. By inhibiting Kinase-X, R-107 aims to modulate downstream inflammatory responses.

Q2: What are the expected on-target adverse effects of R-107 in animal studies?

A2: Based on the known physiological role of the Kinase-X pathway, on-target adverse effects may include hepatotoxicity, nephrotoxicity, gastrointestinal distress, and immunosuppression. These are generally considered dose-dependent and reversible.

Q3: What initial steps should be taken if unexpected toxicity is observed?

A3: If unexpected toxicity occurs, it is crucial to first confirm the observation and rule out experimental error. A systematic approach should be taken to determine if the toxicity is related to the compound, the vehicle, or other experimental factors. Consider conducting a Maximum Tolerated Dose (MTD) study to identify a dose that minimizes toxicity while maintaining efficacy.[1] Including a vehicle-only control group is essential to differentiate compound-related effects from those of the formulation vehicle.[1]

Q4: How can inter-animal variability in response to R-107 be managed?

A4: High pharmacokinetic variability is a common issue with orally administered kinase inhibitors, often due to poor solubility.[1] To manage this, ensure strict adherence to standardized procedures for dose preparation and administration. Re-evaluating the formulation with solubility-enhancing excipients may also be necessary.[1] Genetic factors can also play a significant role in immune responses, so using sufficient numbers of animals and inbred strains can help minimize variability.[2]

Troubleshooting Guides

This section addresses specific adverse effects that may be encountered during animal studies with R-107.

Issue 1: Hepatotoxicity

Symptoms:

  • Elevated serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[3]

  • Changes in liver histology, including necrosis, inflammation, and fatty degeneration.[3][4]

  • Elevated total bilirubin.[3]

Potential Causes:

  • On-target inhibition: The Kinase-X pathway may have a role in normal liver function.

  • Off-target effects: R-107 may be inhibiting other kinases or cellular targets within the liver.

  • Metabolite-induced toxicity: The liver may metabolize R-107 into a toxic byproduct.[4]

Suggested Actions:

  • Confirm and Characterize:

    • Repeat serum biochemistry to confirm enzyme elevations.

    • Conduct a full histopathological examination of the liver to characterize the nature and extent of the injury.[3]

  • Dose-Response Assessment:

    • Perform a dose-ranging study to determine if hepatotoxicity is dose-dependent.

  • Investigate Mechanism:

    • Measure markers of oxidative stress in liver tissue.

    • Assess for mitochondrial dysfunction.

    • In humanized liver mouse models, the production of human-specific metabolites can be evaluated.[5]

  • Supportive Care:

    • Provide nutritional support and monitor animal well-being closely.

Issue 2: Nephrotoxicity

Symptoms:

  • Increased Blood Urea Nitrogen (BUN) and serum creatinine (Cr) levels.[6][7]

  • Histopathological changes in the kidneys, such as tubular necrosis or interstitial nephritis.[8]

  • Alterations in urine volume and composition.

Potential Causes:

  • Direct Tubular Toxicity: R-107 or its metabolites may be directly toxic to renal tubular cells.[8]

  • Altered Renal Hemodynamics: The compound could affect blood flow within the kidneys.[8]

  • Crystal Nephropathy: The compound may precipitate in the renal tubules.[8]

Suggested Actions:

  • Early Detection:

    • Monitor BUN and serum creatinine levels regularly.[6]

    • Utilize early biomarkers of kidney injury, such as Kidney Injury Molecule-1 (Kim-1) in urine.[6]

  • Histopathology:

    • Perform a thorough histological examination of the kidneys to identify the specific site and nature of the injury.

  • Hydration:

    • Ensure animals have ad libitum access to water to maintain hydration and renal perfusion.

  • Dose Adjustment:

    • Evaluate lower doses or alternative dosing schedules to mitigate renal exposure.

Issue 3: Gastrointestinal (GI) Distress

Symptoms:

  • Weight loss, diarrhea, or decreased food intake.[9]

  • Changes in stool consistency.

  • Dehydration.[10]

Potential Causes:

  • Direct Mucosal Irritation: R-107 may directly irritate the GI tract lining.[9]

  • Disruption of Gut Microbiome: The compound could alter the normal gut flora.

  • Inhibition of GI Motility: On-target effects may influence normal gut function.

Suggested Actions:

  • Monitor Clinical Signs:

    • Record daily body weights, food and water intake, and stool consistency.

  • Supportive Care:

    • Provide nutritional support and ensure adequate hydration.[10]

    • A veterinarian may recommend anti-diarrheal medications.[10]

  • Formulation and Administration:

    • Consider if the formulation vehicle is contributing to GI upset.

    • If administered orally, evaluate if a different route of administration (e.g., subcutaneous) is feasible and reduces GI effects.

  • GI Protectants:

    • In some cases, co-administration with gastrointestinal protectants like proton pump inhibitors (PPIs) may be considered, though their efficacy for drug-induced GI issues can vary.[11][12]

Issue 4: Immunosuppression

Symptoms:

  • Reduced white blood cell counts (leukopenia), particularly lymphocytes (lymphopenia).

  • Increased susceptibility to infections.

  • Changes in lymphoid organ weights and histology.[2]

Potential Causes:

  • On-target effect: The Kinase-X pathway is involved in immune cell signaling and function.

  • Off-target effects: Inhibition of other kinases crucial for immune cell development or function.

Suggested Actions:

  • Hematological Monitoring:

    • Perform complete blood counts (CBCs) with differentials at baseline and throughout the study.

  • Functional Immune Assays:

    • Conduct T-cell dependent antibody response (TDAR) assays to assess functional immunity.[13]

    • Use flow cytometry to immunophenotype lymphocyte populations in blood and lymphoid tissues.[14]

  • Histopathology:

    • Examine lymphoid organs (spleen, thymus, lymph nodes) for changes in cellularity and architecture.[2]

  • Dose and Schedule Evaluation:

    • Determine if immunosuppression is dose-dependent and if it is reversible upon cessation of treatment.[13]

Data Presentation

Table 1: Hypothetical Dose-Ranging Study of R-107 in Rodents (14-Day Study)

Dose Group (mg/kg/day)Mean Body Weight Change (%)Serum ALT (U/L)Serum Creatinine (mg/dL)Total White Blood Cell Count (x10³/µL)
Vehicle Control+5.235 ± 80.4 ± 0.18.5 ± 1.2
10+3.142 ± 100.5 ± 0.17.9 ± 1.1
30-2.5150 ± 450.8 ± 0.25.1 ± 0.9
100-8.9450 ± 1201.5 ± 0.42.3 ± 0.5*
Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessment of Hepatotoxicity

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups: Vehicle control; R-107 at 10, 30, and 100 mg/kg/day.

  • Administration: Oral gavage, once daily for 14 days.

  • Monitoring:

    • Record body weights and clinical observations daily.

    • Collect blood via tail vein on Day 7 and via cardiac puncture at termination on Day 15.

  • Analysis:

    • Serum Biochemistry: Analyze serum for ALT, AST, and total bilirubin levels.

    • Histopathology: Collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.

Protocol 2: Assessment of Nephrotoxicity

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups: Vehicle control; R-107 at 10, 30, and 100 mg/kg/day.

  • Administration: Subcutaneous injection, once daily for 14 days.

  • Monitoring:

    • Place animals in metabolic cages for 24-hour urine collection on Day -1 (baseline) and Day 13.[6]

    • Collect blood at termination on Day 15.

  • Analysis:

    • Serum Biochemistry: Measure serum BUN and creatinine.[6]

    • Urinalysis: Measure urine volume and analyze for biomarkers such as Kim-1.[6]

    • Histopathology: Collect kidneys for H&E staining and pathological evaluation.

Visualizations

KinaseX_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor KinaseX Kinase-X Receptor->KinaseX activates R107 R-107 R107->KinaseX inhibits Substrate Downstream Substrate KinaseX->Substrate phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor activates Gene Inflammatory Gene Expression TranscriptionFactor->Gene promotes

Caption: Hypothetical signaling pathway of Kinase-X and the inhibitory action of R-107.

Experimental_Workflow_Toxicity start Start: Animal Dosing (Vehicle, R-107) monitoring Daily Monitoring (Body Weight, Clinical Signs) start->monitoring blood Blood Collection (Day 7, Day 15) monitoring->blood urine Urine Collection (Day 13) monitoring->urine necropsy Necropsy & Tissue Collection (Day 15) monitoring->necropsy serum Serum Biochemistry (ALT, AST, BUN, Cr) blood->serum urinalysis Urinalysis (Kim-1) urine->urinalysis histo Histopathology (Liver, Kidney) necropsy->histo analysis Analysis serum->analysis histo->analysis urinalysis->analysis

Caption: General experimental workflow for assessing R-107 toxicity in rodent models.

Troubleshooting_Logic adverse_event Adverse Event Observed (e.g., Weight Loss) confirm Confirm Observation Rule out error adverse_event->confirm vehicle_control Check Vehicle Control Group confirm->vehicle_control is_compound_related Is it Compound-Related? dose_response Conduct Dose-Response Study is_compound_related->dose_response Yes stop Consider Study Termination (if severe) is_compound_related->stop No (Vehicle effect) vehicle_control->is_compound_related mitigate Implement Mitigation Strategy (e.g., Dose Reduction, Supportive Care) dose_response->mitigate mitigate->stop If ineffective

Caption: Logical workflow for troubleshooting adverse events in animal studies.

References

Technical Support Center: R-107 Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for R-107. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve experimental variability when working with the experimental compound R-107.

Troubleshooting Guides

This section provides structured guidance to identify and mitigate common sources of variability in different experimental settings.

Cell-Based Assays

Inconsistencies in cell-based assays are a frequent challenge. The following table summarizes common sources of variability and their potential impact.

Table 1: Sources of Variability in Cell-Based Assays

Source of VariabilityPotential Quantitative ImpactRecommended Solution
Cell Seeding Density 15-50% variation in signal readoutStrict adherence to a cell seeding protocol.[1]
Cell Line Passage Number >2-fold change in IC50 after 10 passagesUse low-passage, authenticated cell lines.[1][2]
Serum Batch Variation Up to 30% difference in cell growth ratesTest new serum batches and purchase in bulk.
Pipetting Inaccuracy 10-25% error in final compound concentrationUse calibrated pipettes; consider automated liquid handlers.[1]
Edge Effects in Plates 20-40% higher evaporation in outer wellsAvoid using outer wells or fill them with sterile PBS.[1]
Compound Solubility >3-fold shift in IC50 valuesVisually inspect for precipitation; use appropriate solvents.[1]
Contamination Unreliable and non-reproducible resultsRegular testing for mycoplasma and other contaminants.[2][3][4]

This protocol is designed to minimize variability in cell seeding for a typical 96-well plate-based IC50 experiment.

  • Cell Culture Maintenance:

    • Culture cells in a T-75 flask until they reach 70-80% confluency.

    • Ensure cells are in the logarithmic growth phase.

  • Cell Harvesting and Counting:

    • Wash cells with 5 mL of sterile PBS.

    • Trypsinize the cells and neutralize with 5 mL of complete growth medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in 10 mL of complete growth medium.

    • Perform a cell count using a hemocytometer or automated cell counter. Determine cell viability using Trypan Blue exclusion.

  • Seeding the 96-Well Plate:

    • Calculate the required volume of cell suspension to achieve the target seeding density (e.g., 5,000 cells/well) in a final volume of 100 µL.

    • Dilute the cell suspension to the final concentration in a sterile reservoir.

    • Gently mix the cell suspension between every few plate fillings to ensure homogeneity.

    • Seed 100 µL of the cell suspension into each well of the 96-well plate.

    • Gently rock the plate in a cross pattern to ensure even distribution of cells.[1]

    • Incubate the plate for 24 hours to allow for cell adherence before adding R-107.

Biochemical Assays

Variability in biochemical assays can often be traced to reagent handling and environmental factors.

Table 2: Sources of Variability in Biochemical Assays

Source of VariabilityPotential Quantitative ImpactRecommended Solution
Reagent Stability 10-30% loss of activity per freeze-thaw cycleAliquot reagents to minimize freeze-thaw cycles.[5]
Buffer pH and Ionic Strength Up to 50% change in enzyme kineticsPrepare fresh buffers and verify pH before each experiment.
Incubation Temperature 5-10% change in activity per 1°C deviationUse calibrated incubators and water baths.[6][7]
Instrument Calibration 10-20% systematic error in readingsRegular calibration and maintenance of plate readers, etc.[4][5][7]

This protocol provides a standardized workflow for assessing the inhibitory activity of R-107 against a target kinase.

  • Reagent Preparation:

    • Prepare a 10X stock of the kinase buffer (e.g., 250 mM HEPES, 100 mM MgCl2, 10 mM DTT).

    • Reconstitute the kinase and substrate in the appropriate buffer as per the manufacturer's instructions. Aliquot and store at -80°C.

    • Prepare a 10 mM stock solution of R-107 in DMSO.

  • Assay Procedure:

    • Prepare a serial dilution of R-107 in DMSO.

    • In a 96-well plate, add 2 µL of the R-107 dilutions.

    • Add 23 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the signal according to the assay kit instructions (e.g., luminescence, fluorescence).

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response curve using a non-linear regression model to determine the IC50 value.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a high degree of variability in my R-107 cell viability assay results between experiments?

A1: High variability in cell viability assays can stem from several factors.[1] The most common culprits are inconsistent cell seeding density, using cells with high passage numbers which can lead to genetic drift, and variations in cell culture conditions such as media composition and serum batches.[1] Pipetting errors during compound dilution and addition can also introduce significant variability.[1] We recommend strictly following a standardized cell seeding protocol, using authenticated low-passage cell lines, and ensuring your pipettes are calibrated.

Q2: My dose-response curves for R-107 are not sigmoidal and the IC50 values are inconsistent. What should I check?

A2: A non-sigmoidal dose-response curve can indicate issues with the compound itself or the experimental setup.[1] At high concentrations, R-107 may be precipitating out of solution, leading to a plateau or decrease in effect.[1] It is also possible that at higher concentrations, off-target effects are producing a complex curve.[1] We advise visually inspecting your highest compound concentrations for precipitation and considering a narrower, more focused dose range around the expected IC50.

Q3: I suspect R-107 is degrading in my experimental conditions. How can I test for this?

A3: To test for the stability of R-107, you can perform a time-course experiment. Prepare your final dilution of R-107 in your assay medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for varying lengths of time (e.g., 0, 2, 6, 24, 48 hours). Then, use these "aged" compound solutions in your assay. A decrease in potency with longer pre-incubation times would suggest degradation.

Q4: What are the best practices for storing and handling R-107 to ensure its stability?

A4: R-107 should be stored as a powder at -20°C or -80°C. For creating stock solutions, use an appropriate solvent like DMSO and store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[5] When preparing working solutions, allow the stock solution to fully thaw and vortex gently before use. Protect from light if the compound is known to be light-sensitive.

Visualizations

Hypothetical Signaling Pathway of R-107

R107_Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates r107 R-107 r107->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation mtor->proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by R-107.

Experimental Workflow for Minimizing Variability

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase culture 1. Cell Culture (Low Passage, 70-80% Confluent) harvest 2. Harvest & Count Cells (Check Viability >95%) culture->harvest seed 3. Seed Plate (Homogenize Suspension) harvest->seed prepare_compound 4. Prepare R-107 Dilutions (Calibrated Pipettes) add_compound 5. Add Compound to Cells prepare_compound->add_compound incubate 6. Incubate (e.g., 48h) (Consistent Conditions) add_compound->incubate assay 7. Perform Viability Assay incubate->assay read 8. Read Plate (Calibrated Reader) assay->read

Caption: Standardized workflow for a cell-based assay.

Troubleshooting Logic Diagram for Experimental Variability

Ishikawa issue Inconsistent Results reagents Reagents issue->reagents personnel Personnel issue->personnel procedure Procedure issue->procedure environment Environment issue->environment cells Biological Material issue->cells equipment Equipment issue->equipment sub_reagents Compound Stability Serum Variation Buffer pH reagents->sub_reagents sub_personnel Pipetting Technique Inconsistent Timing personnel->sub_personnel sub_procedure Seeding Density Incubation Time Assay Protocol procedure->sub_procedure sub_environment Temperature Fluctuation CO2 Levels Contamination environment->sub_environment sub_cells High Passage Number Cell Health Misidentification cells->sub_cells sub_equipment Pipette Calibration Reader Sensitivity Incubator Fluctuation equipment->sub_equipment

Caption: Fishbone diagram for troubleshooting sources of variability.

References

Improving the bioavailability of oral R-107 ketamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for experiments involving the oral extended-release ketamine formulation, R-107.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the oral administration of R-107 and its unique properties.

QuestionAnswer
What is R-107 and what is its primary application? R-107 is a proprietary, extended-release oral tablet of racemic ketamine. It is being developed as a monotherapy for Treatment-Resistant Depression (TRD) with the significant advantage of being suitable for safe, at-home self-administration.
What is the rationale behind an extended-release oral formulation of ketamine? The primary goal of an extended-release formulation is to mitigate the dissociative and psychotomimetic side effects associated with rapid absorption of ketamine, as seen with intravenous or intranasal administration. By releasing the drug slowly, R-107 aims to maintain low systemic concentrations of ketamine, which is believed to reduce these adverse effects and lower the potential for abuse.
How does the bioavailability of oral R-107 compare to other routes of administration? Oral ketamine generally has a low bioavailability, in the range of 16-24%, due to extensive first-pass metabolism in the liver. While specific bioavailability data for R-107 is part of its proprietary development, the extended-release formulation is designed to control the absorption rate and leverage the pharmacological activity of its metabolites, such as norketamine.
What is the proposed mechanism of action for the antidepressant effects of oral extended-release ketamine? The antidepressant effects of oral ketamine are thought to be significantly mediated by its metabolites, particularly norketamine. The extended-release formulation leads to a higher ratio of norketamine to ketamine in the bloodstream compared to intravenous administration. This suggests that R-107 may act as a prodrug, with its therapeutic effects being driven by its metabolic products.
What were the key findings from the Phase 2 clinical trial (BEDROC study) of R-107? The BEDROC study was a randomized, placebo-controlled, double-blind, dose-finding study. It met its primary endpoint, demonstrating that R-107 had a rapid onset, a durable effect, and resulted in a statistically significant improvement in TRD symptoms over 12 weeks compared with a placebo. The 180 mg dose was identified as the most effective.
What are the common adverse events associated with R-107? In the BEDROC study, R-107 was well-tolerated. The most common adverse events were headache, dizziness, and anxiety. Importantly, dissociative and sedative side effects, which are common with other forms of ketamine, were minimal.

Troubleshooting Guides

Direct answers to specific issues that may arise during the experimental process.

IssuePotential Cause(s)Suggested Solution(s)
Low in vitro dissolution rate Inappropriate dissolution medium: The pH or composition of the medium may not be optimal for the formulation. Degradation of the drug: Ketamine may be unstable in the chosen dissolution medium. Issues with the extended-release matrix: The polymer matrix may not be hydrating or eroding as expected.Optimize dissolution medium: Test a range of pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract. Consider the addition of surfactants if ketamine solubility is a limiting factor. Assess drug stability: Analyze the dissolution medium over time for the presence of ketamine degradation products. Evaluate the formulation: Re-evaluate the type and concentration of the extended-release polymer (e.g., polyethylene oxide). Ensure that other excipients are not interfering with matrix hydration.
High variability in bioavailability between subjects Food effects: Co-administration with food can alter gastric emptying time and an extended-release formulation's performance. Individual differences in metabolism: Variations in cytochrome P450 enzyme activity (e.g., CYP3A4, CYP2B6) can affect first-pass metabolism. Inconsistent tablet performance: Manufacturing variability could lead to differences in drug release from tablet to tablet.Standardize administration protocols: In pre-clinical or clinical studies, administer the formulation under fasted conditions to minimize variability. Genotype subjects for relevant enzymes: This can help to explain inter-individual variability in pharmacokinetic data. Ensure robust manufacturing processes: Implement rigorous quality control measures to ensure tablet consistency.
Difficulty in quantifying ketamine and its metabolites in plasma Low plasma concentrations: Due to the extended-release nature and first-pass metabolism, plasma levels of the parent drug may be low. Interference from plasma matrix: Endogenous components in plasma can interfere with the analytical method. Analyte instability: Ketamine or its metabolites may degrade in plasma samples post-collection.Use a highly sensitive analytical method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended for its high sensitivity and selectivity. Optimize sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering substances from the plasma matrix. Ensure proper sample handling: Collect blood in tubes containing an appropriate anticoagulant and store samples at -80°C until analysis.
Unexpectedly rapid drug release (dose dumping) Formulation failure: The extended-release mechanism may be compromised, leading to the rapid release of the entire dose. Interaction with alcohol: Some polymer matrices can be susceptible to alcohol-induced dose dumping.Thoroughly characterize the formulation: Conduct in vitro dissolution studies in media containing alcohol to assess the risk of dose dumping. Re-evaluate the extended-release polymer: Select polymers that are resistant to the effects of alcohol.

Experimental Protocols

Detailed methodologies for key experiments related to the development and evaluation of oral extended-release ketamine formulations.

In Vitro Dissolution Testing

Objective: To assess the in vitro release profile of R-107 or a similar extended-release ketamine formulation.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Dissolution Medium: 900 mL of pH 6.8 phosphate buffer.

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 RPM

Procedure:

  • Place one tablet in each dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm filter.

  • Analyze the samples for ketamine concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

**Quantification of Ketamine and Norketamine in Plasma by

Addressing placebo response in R-107 depression trials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for addressing the significant challenge of high placebo response rates in clinical trials for the investigational antidepressant, R-107.

Frequently Asked Questions (FAQs)

Q1: Why is the placebo response rate in our R-107 trial higher than anticipated?

A high placebo response, where patients show improvement after receiving a sham treatment, is a common and complex issue in depression trials.[1][2] This phenomenon can make it difficult to distinguish the true effect of R-107 from non-specific therapeutic effects.[1] Several factors contribute to this, including patient expectations, the natural course of the illness, and the supportive environment of a clinical trial.[1][3][4]

Key contributing factors can be categorized as follows:

  • Patient-Related Factors:

    • Expectation of Improvement: A patient's belief that they are receiving an active, effective treatment is a powerful driver of the placebo effect.[4][5][6]

    • Natural Course of Illness: Depression symptoms can fluctuate, and some patients may experience spontaneous improvement (regression to the mean) that is unrelated to the treatment.[2][3]

    • Baseline Severity: Paradoxically, some studies suggest that patients with less severe depression at baseline may show a higher placebo response.[7]

  • Trial Design and Conduct Factors:

    • Therapeutic Milieu: The increased attention and support from clinical staff during trial visits can itself be therapeutic, contributing to symptom improvement across all groups.[6][8]

    • Number of Treatment Arms: Trials with more active treatment arms can increase a participant's expectation of receiving the actual drug, thereby boosting the placebo response.[3][9]

    • Rater Bias: Clinicians who are aware of a patient's side effects or symptom changes may unintentionally influence ratings.[8]

Below is a diagram illustrating the primary factors that contribute to the overall observed placebo response.

G cluster_main Factors Influencing Placebo Response cluster_patient Patient Factors cluster_trial Trial Conduct Factors PR Observed Placebo Response Expectation Expectation of Benefit Expectation->PR NaturalHistory Natural History of Illness (Regression to the Mean) NaturalHistory->PR Severity Baseline Severity Severity->PR Milieu Therapeutic Milieu (Staff Interaction) Milieu->PR Design Study Design (e.g., # of Arms) Design->PR Rater Rater Training & Blinding Rater->PR G start High Placebo Response Observed q1 Is a standard placebo lead-in sufficient? start->q1 opt1 Implement Double-Blind Placebo Lead-In q1->opt1 No opt2 Adopt Sequential Parallel Comparison Design (SPCD) q1->opt2 No, need more power desc1 More effective at screening placebo responders than single-blind designs. opt1->desc1 desc2 Enriches trial with placebo non-responders, increasing power and reducing required sample size. opt2->desc2 G cluster_stage1 Stage 1 cluster_stage2 Stage 2 rand1 Patient Randomization treat_drug1 Receive R-107 rand1->treat_drug1 treat_placebo1 Receive Placebo rand1->treat_placebo1 assess1 Assess Response at End of Stage 1 treat_placebo1->assess1 placebo_resp Placebo Responders (Continue Placebo) assess1->placebo_resp Responder placebo_nonresp Placebo Non-Responders assess1->placebo_nonresp Non-Responder rand2 Re-Randomize placebo_nonresp->rand2 treat_drug2 Receive R-107 rand2->treat_drug2 treat_placebo2 Receive Placebo rand2->treat_placebo2

References

Refinement of R-107 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

As a large language model, I am unable to provide information on the fictional substance "R-107" as there is no scientific data available on its properties, mechanism of action, or side effects. The information required to generate the detailed technical support center, including troubleshooting guides, FAQs, data tables, and experimental protocols, does not exist for a hypothetical compound.

To fulfill your request, please provide the name of a real-world compound, drug, or research chemical. With a specific, existing substance, I can then proceed to:

  • Gather accurate data on its known side effects and dosage recommendations from scientific literature and databases.

  • Develop relevant troubleshooting guides and FAQs based on documented experimental challenges and clinical observations.

  • Summarize quantitative data into structured tables for clear comparison.

  • Outline detailed experimental protocols for assessing efficacy and toxicity.

  • Create accurate diagrams of signaling pathways and experimental workflows using Graphviz.

Once you provide the name of a real compound, I will be able to generate the comprehensive technical support center you have requested.

RP107 Synthesis Scalability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up the synthesis of the peptide therapeutic, RP107.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis from lab to pilot or commercial scale?

A1: Scaling up peptide synthesis, including that of this compound, presents several significant challenges that are often not apparent at the laboratory scale.[1][2] Key issues include:

  • Decreased Yield and Purity: Reactions that are efficient at a small scale may not translate directly to larger batches, often resulting in lower yields and higher levels of impurities.[2][3]

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues, there is an increased risk of aggregation on the solid support, which can hinder reagent access and lead to incomplete reactions.[2][4]

  • Solvent and Reagent Consumption: The sheer volume of solvents and expensive reagents required for large-scale Solid-Phase Peptide Synthesis (SPPS) poses significant cost and environmental challenges.[5][6]

  • Impurity Profile Changes: The types and quantities of impurities can differ between small and large-scale synthesis, necessitating adjustments to purification strategies.[7]

  • Heat Transfer and Mixing: Ensuring uniform temperature and efficient mixing in large reaction vessels is critical for consistent reaction kinetics and can be a significant engineering hurdle.

  • Regulatory Compliance: Moving to larger scale production requires adherence to Good Manufacturing Practices (GMP), which involves stringent documentation, process validation, and quality control.[2]

Q2: Why is my this compound yield significantly lower after scaling up the synthesis?

A2: A drop in yield during scale-up is a common issue and can be attributed to several factors:

  • Incomplete Coupling Reactions: At larger scales, ensuring every peptide chain reacts completely is more challenging. This can be due to inefficient mixing, steric hindrance, or peptide aggregation.[3]

  • Aggregation: Hydrophobic sequences within this compound can lead to on-resin aggregation, which blocks reactive sites.[2][4]

  • Sub-optimal Reagent Ratios: The ideal excess of amino acids and coupling reagents may differ between small and large-scale synthesis to balance cost and efficiency.[1]

  • Mechanical Losses: During filtration and washing steps in large-scale equipment, there can be greater mechanical loss of the resin-bound peptide.

  • Premature Cleavage: Instability of the linker to the solid support over extended synthesis times can lead to premature cleavage of the peptide from the resin.

Q3: What are the common impurities encountered in large-scale this compound synthesis and how can they be minimized?

A3: Impurities in large-scale peptide synthesis can be complex and require careful management.[7] Common impurities include:

  • Deletion Sequences: Resulting from incomplete coupling, where an amino acid is skipped in the sequence.[8]

  • Truncated Sequences: Caused by incomplete deprotection or capping of unreacted chains.[7][8]

  • Side-Chain Reaction Products: Modifications to amino acid side chains that can occur during synthesis or cleavage.[7]

  • Racemization: The conversion of L-amino acids to their D-isomers, which can be promoted by certain coupling reagents and conditions.[9]

  • Residual Solvents and Reagents: Inadequate washing can leave behind solvents and reagents that are difficult to remove during downstream processing.

Minimization strategies include optimizing coupling and deprotection times, using high-quality reagents, employing efficient washing protocols, and carefully selecting cleavage cocktails.[10]

Troubleshooting Guides

Problem 1: Low Purity of Crude this compound with Multiple Deletion Peaks in HPLC Analysis
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Coupling Reactions 1. Increase Coupling Time: Extend the coupling reaction time, especially for sterically hindered amino acids in the this compound sequence. A doubling of the standard time is a reasonable starting point.[4] 2. Double Coupling: Perform the coupling step twice for problematic residues or for the amino acid immediately following it.[4] 3. Change Coupling Reagent: Switch to a more potent coupling reagent such as HBTU, HATU, or PyBOP.[4]Improved peak corresponding to the full-length this compound and reduction in deletion sequence peaks on the HPLC chromatogram.
Peptide Aggregation 1. Switch Solvent: If using Dimethylformamide (DMF), consider switching to N-methylpyrrolidone (NMP) to improve solvation of the growing peptide chain.[4][11] 2. Incorporate Pseudoprolines: If the this compound sequence allows, strategically introduce pseudoproline dipeptides to disrupt secondary structure formation.[3] 3. Elevated Temperature: Perform the coupling reactions at a moderately elevated temperature to disrupt aggregation.Sharper peaks on the HPLC and a higher percentage of the desired product.
Poor Resin Swelling 1. Select Appropriate Resin: Ensure the chosen resin has good swelling properties in the synthesis solvent. PEG-based resins often perform well for longer or more hydrophobic peptides.[12] 2. Pre-swelling: Adequately swell the resin in the synthesis solvent before the first amino acid coupling.Consistent reaction kinetics and improved accessibility of reagents to the peptide chains.
Problem 2: Significant Batch-to-Batch Variability in this compound Purity and Yield
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Raw Material Quality 1. Vendor Qualification: Establish a robust qualification program for all raw material suppliers. 2. Incoming Raw Material Testing: Implement rigorous testing of incoming amino acids, resins, and solvents to ensure they meet specifications.Reduced variability in synthesis outcomes and a more consistent impurity profile.
Process Control Deviations 1. Implement In-Process Controls (IPCs): Monitor critical steps such as Fmoc deprotection and coupling reactions in real-time.[13] 2. Automate Synthesis: Utilize an automated peptide synthesizer for better control over reaction times, reagent delivery, and washing steps.[5][14]Tighter control over the manufacturing process, leading to more reproducible results.
Inadequate Mixing in Reactor 1. Optimize Agitation: Work with chemical engineers to model and optimize the mixing parameters for the specific reactor volume. 2. Consider Different Mixing Technologies: Explore alternatives to standard overhead stirring, such as nitrogen bubbling, for more uniform mixing.Homogeneous reaction environment, ensuring all resin beads are equally exposed to reagents.

Quantitative Data Summary

Parameter Lab Scale (e.g., 1g) Pilot Scale (e.g., 100g) Commercial Scale (e.g., 1kg+) Key Considerations
Typical Crude Purity 70-90%60-80%50-75%Purity often decreases with scale due to cumulative errors and aggregation.
Overall Yield 30-50%20-40%15-35%Yield is highly sequence-dependent; longer peptides generally have lower yields.[2]
Solvent Consumption (L/kg of crude peptide) ~1,000 - 2,000~2,000 - 5,000~5,000 - 10,000+Solvent usage increases significantly with scale, highlighting the need for recycling and greener alternatives.[6][15]
Excess Amino Acid Equivalents 3-5 eq2-3 eq1.5-2.5 eqReducing excess reagents at scale is crucial for cost control but can impact coupling efficiency.[1]

Experimental Protocols

Protocol 1: In-process Monitoring of Fmoc-Deprotection using UV-Vis Spectroscopy

Objective: To ensure complete removal of the Fmoc protecting group at each cycle of the SPPS to prevent the formation of deletion impurities.

Methodology:

  • Following the piperidine treatment for Fmoc deprotection, collect the filtrate from the washing steps.

  • Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).

  • Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.

  • The amount of Fmoc-dibenzofulvene adduct released is proportional to the amount of Fmoc group removed.

  • A consistent and stable maximum absorbance value across several cycles indicates complete deprotection. A significantly lower value may indicate incomplete deprotection, prompting a repeat of the deprotection step.

Protocol 2: Analysis of Crude this compound Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the crude this compound peptide and identify the presence of impurities such as deletion and truncated sequences.

Methodology:

  • Sample Preparation: Dissolve a small amount of the lyophilized crude this compound in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from low to high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Analysis: The peak corresponding to the full-length this compound should be the major peak. Integrate all peaks to calculate the percentage purity of the crude product. Mass spectrometry can be coupled to the HPLC (LC-MS) to identify the masses of the impurity peaks.[8]

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Coupling 2. First Amino Acid Coupling Resin->Coupling Deprotection 3. Fmoc Deprotection Coupling->Deprotection Wash1 Wash Deprotection->Wash1 Next_Coupling 4. Next Amino Acid Coupling Wash1->Next_Coupling Wash2 Wash Next_Coupling->Wash2 Repeat Repeat Steps 3-4 for each Amino Acid Wash2->Repeat Repeat->Deprotection Cleavage 5. Cleavage from Resin Repeat->Cleavage Purification 6. Purification (HPLC) Cleavage->Purification Lyophilization 7. Lyophilization Purification->Lyophilization Final_Peptide Pure this compound Lyophilization->Final_Peptide Troubleshooting_Workflow Start Low Yield or Purity in this compound Synthesis Check_HPLC Analyze Crude by HPLC/MS Start->Check_HPLC Major_Impurities Identify Major Impurities Check_HPLC->Major_Impurities Deletion Deletion Sequences Major_Impurities->Deletion Deletion Aggregation Aggregation-Related Side Products Major_Impurities->Aggregation Aggregation Incomplete_Cleavage Incomplete Cleavage Products Major_Impurities->Incomplete_Cleavage Cleavage Issues Optimize_Coupling Optimize Coupling: - Increase Time - Double Couple - Change Reagent Deletion->Optimize_Coupling Modify_Solvent Modify Synthesis Conditions: - Switch to NMP - Add Chaotropic Agents - Use Pseudoprolines Aggregation->Modify_Solvent Adjust_Cleavage Adjust Cleavage: - Increase Time - Modify Scavenger Cocktail Incomplete_Cleavage->Adjust_Cleavage

References

Validation & Comparative

A Preclinical Comparative Analysis of R-107 and Bosentan in Pulmonary Hypertension Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for R-107, an investigational nitric oxide donor, and bosentan, a clinically approved dual endothelin receptor antagonist, in the context of pulmonary hypertension (PH). While extensive peer-reviewed data is available for bosentan, the information on R-107 is primarily derived from public announcements by its developer, Claritas Pharmaceuticals.

Mechanism of Action

R-107: R-107 is a liquid formulation that acts as a nitric oxide (NO) donor.[1][2] Nitric oxide is a potent endogenous vasodilator that plays a crucial role in regulating vascular tone.[1] By releasing NO, R-107 is designed to relax the pulmonary arteries, thereby reducing pulmonary arterial pressure.[2] The manufacturer suggests that R-107 may also have disease-modifying effects, potentially reversing the underlying vascular remodeling in pulmonary hypertension.[3]

Bosentan: Bosentan is a competitive antagonist of both endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Endothelin-1 (ET-1) is a potent vasoconstrictor and a mitogen for smooth muscle cells. In pulmonary hypertension, elevated levels of ET-1 contribute to vasoconstriction and vascular remodeling. By blocking both ET-A and ET-B receptors, bosentan inhibits the detrimental effects of ET-1, leading to vasodilation and a reduction in pulmonary vascular resistance.

Signaling Pathways

Caption: Signaling pathway of R-107 in pulmonary hypertension.

R107 R-107 (Nitric Oxide Donor) NO Nitric Oxide (NO) R107->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG MLCP_act Myosin Light Chain Phosphatase (MLCP) Activation PKG->MLCP_act Ca_dec Decreased Intracellular Ca2+ PKG->Ca_dec Vasodilation Smooth Muscle Relaxation (Vasodilation) MLCP_act->Vasodilation Ca_dec->Vasodilation

Caption: Signaling pathway of Bosentan in pulmonary hypertension.

ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA ETB ET-B Receptor ET1->ETB Vasoconstriction Vasoconstriction & Smooth Muscle Proliferation ETA->Vasoconstriction Bosentan Bosentan Bosentan->ETA Bosentan->ETB Inhibition Inhibition

Preclinical Efficacy Data

Direct, peer-reviewed comparative studies of R-107 and bosentan are not currently available. The following tables summarize claims made by Claritas Pharmaceuticals for R-107 and published preclinical data for bosentan.

Table 1: Preclinical Efficacy of R-107 in a Rat Model of Pulmonary Hypertension (Data from Manufacturer's Press Releases)

ParameterEffect of R-107Source
Pulmonary Blood Pressure75% reduction in elevated blood pressure with a two-week treatment.[3][4][3][4]
Onset and Duration of ActionPrompt fall in pulmonary blood pressure within minutes of administration, lasting for a full 24 hours.[1][4][1][4]
Disease ProgressionHalted the progression of PAH; administration stopped further vascular damage.[3][3]
Reversal of Established DiseaseClaimed to be the first drug to demonstrate a durable reversal of established disease in a validated animal model.[3][3]
Comparative Potency (vs. Bosentan)Stated to have approximately double the potency of bosentan in the same animal model.[1][4][1][4]

Table 2: Preclinical Efficacy of Bosentan in Rat Models of Pulmonary Hypertension (Data from Peer-Reviewed Studies)

ModelTreatmentKey FindingsReference
Bleomycin-induced PHBosentan (300 mg·kg−1·d−1)No significant effect on right ventricular hypertrophy or pulmonary arterial wall thickening.[5]
Bleomycin-treated ratsBosentan (100 mg/kg) on top of macitentanFailed to induce an additional decrease in mean pulmonary artery pressure.[6]
Monocrotaline-induced PHBosentanSignificant efficacy in mitigating pathological hallmarks of PAH.[7]

Experimental Protocols

Detailed experimental protocols for the R-107 studies are not publicly available. However, standard preclinical models of pulmonary hypertension are well-established.

Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

This is a widely used model to simulate the pathology of pulmonary hypertension.

Caption: Experimental workflow for the Monocrotaline (MCT)-induced PH model.

cluster_induction Disease Induction cluster_treatment Treatment Period cluster_assessment Assessment Induction Single subcutaneous injection of Monocrotaline (MCT) Treatment Initiation of treatment with R-107, Bosentan, or Vehicle Induction->Treatment Development of PH (approx. 2-3 weeks) Hemodynamics Measurement of Right Ventricular Systolic Pressure (RVSP) Treatment->Hemodynamics Endpoint Hypertrophy Assessment of Right Ventricular Hypertrophy (Fulton Index) Treatment->Hypertrophy Endpoint

  • Induction: Healthy rats receive a single subcutaneous or intraperitoneal injection of monocrotaline.

  • Disease Development: Over a period of 2 to 4 weeks, the animals develop pulmonary arterial hypertension, characterized by increased right ventricular systolic pressure (RVSP) and right ventricular hypertrophy.

  • Treatment: Animals are then treated with the investigational drug (e.g., R-107 or bosentan) or a vehicle control for a specified period.

  • Assessment:

    • Hemodynamic Measurement: At the end of the study, RVSP is measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle and septum (LV+S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as a measure of right ventricular hypertrophy.

Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension

This model is considered to represent a more severe form of pulmonary hypertension with vascular remodeling that is more similar to the human disease.

  • Induction: Rats are injected with a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) and then exposed to a hypoxic environment (e.g., 10% oxygen) for several weeks.

  • Disease Development: The combination of VEGF receptor blockade and hypoxia leads to severe, progressive pulmonary hypertension with the formation of complex vascular lesions.

  • Treatment and Assessment: Similar to the MCT model, animals are treated with the test compounds, and the effects on hemodynamics and right ventricular hypertrophy are assessed.

Summary and Future Directions

Based on the available information, R-107 appears to be a promising investigational agent for pulmonary hypertension, with claims of superior potency and disease-modifying effects compared to the established therapy, bosentan. However, these claims are based on data that has not yet been published in peer-reviewed scientific literature.

Bosentan has a well-documented mechanism of action and a large body of preclinical and clinical data supporting its efficacy in pulmonary hypertension.

For a definitive comparison, head-to-head preclinical studies published in peer-reviewed journals, detailing the experimental design, methodology, and comprehensive results for R-107, are necessary. Such studies would allow for an objective evaluation of the relative efficacy and safety of these two compounds and would be crucial for informing future clinical development and therapeutic strategies in pulmonary hypertension.

References

A Comparative Analysis of R-107 and Other Prominent Nitric Oxide Donors for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nitric oxide (NO) donor R-107 against other well-established NO-releasing compounds: Sodium Nitroprusside (SNP), S-Nitrosoglutathione (GSNO), and Spermine NONOate. The information presented is intended to assist researchers in selecting the appropriate NO donor for their specific experimental needs by comparing their chemical properties, nitric oxide release kinetics, stability, and biological activity.

Introduction to Nitric Oxide Donors

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological and pathological processes. Its transient nature necessitates the use of NO donor compounds in experimental settings to study its effects. These donors release NO under specific conditions, allowing for controlled administration in in vitro and in vivo models. The ideal NO donor possesses a predictable and reproducible NO release profile, adequate stability, and a well-characterized mechanism of action.

R-107 is a novel liquid nitric oxide donor that has been investigated for various therapeutic applications, including the treatment of vaccine-resistant viral infections and persistent pulmonary hypertension of the newborn.[1][2] It is reported to be administrable via oral, nasal, or injectable routes and is suggested to maintain its potency over prolonged use, a notable advantage over some traditional NO donors like nitroglycerin.[1]

This guide will compare the available information on R-107 with data from established NO donors to provide a comprehensive resource for the research community.

Comparative Data of Nitric Oxide Donors

The following tables summarize the key characteristics of R-107 and other selected nitric oxide donors based on publicly available data.

Table 1: Chemical Properties and NO Release Kinetics

FeatureR-107Sodium Nitroprusside (SNP)S-Nitrosoglutathione (GSNO)Spermine NONOate
Chemical Class Information not publicly availableMetal nitrosyl complexS-NitrosothiolDiazeniumdiolate (NONOate)
Mechanism of NO Release Information not publicly availableSpontaneous release, potentiated by light and reducing agents containing sulfhydryl groups.[3][4][5]Spontaneous thermal and photolytic cleavage of the S-N bond.[6]Spontaneous, pH-dependent decomposition.[7][8][9]
Stoichiometry (NO molecules per donor molecule) Information not publicly available112[7]
Half-life (t½) for NO Release Information not publicly available~2 minutes in plasma.[10]Varies significantly with conditions (e.g., pH, light, temperature). Can range from minutes to days.[6][11] At 25°C in the dark, a 1mM solution has a half-life of 49 days.[11]39 minutes at 37°C, pH 7.4.[1][7]

Table 2: Stability and Biological Activity

ParameterR-107Sodium Nitroprusside (SNP)S-Nitrosoglutathione (GSNO)Spermine NONOate
Stability in Aqueous Solution Reported to not lose potency with prolonged use.Stable in the dark; decomposes in light.Relatively unstable; decomposition is accelerated by light, heat, and metal ions.[11][12]Stable in solid form and at basic pH; decomposes in neutral or acidic aqueous solutions.[9]
Vasodilation Potency (EC₅₀) Information not publicly availableVaries with experimental conditions, typically in the micromolar range. One study reported a pEC₅₀ of 6.52 ± 0.14 in human umbilical artery.[13]Micromolar range, dependent on tissue and conditions.Potent vasodilator; relaxes mouse corpus cavernosum in a concentration-dependent manner.[2]
Anti-Platelet Aggregation (IC₅₀) Information not publicly availableCan inhibit platelet aggregation, but less potent than other donors.Potent inhibitor of platelet aggregation, with IC₅₀ values in the low micromolar range (e.g., 2.0 ± 1.3 μM against collagen-induced aggregation).[14]Information not extensively available, though polyamines like spermine can inhibit platelet aggregation.[15]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of nitric oxide donors. Below are methodologies for key experiments cited in the literature for the characterization of NO donors.

Measurement of Nitric Oxide Release

1. Griess Assay for Nitrite Quantification (Indirect NO measurement)

This colorimetric assay is a common method for indirectly quantifying NO release by measuring its stable oxidation product, nitrite (NO₂⁻).

  • Principle: In an acidic solution, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The absorbance of this compound is measured spectrophotometrically at ~540 nm and is proportional to the nitrite concentration.

  • Protocol Outline:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Incubate the NO donor in a physiological buffer (e.g., PBS, pH 7.4) at 37°C for various time points.

    • At each time point, collect an aliquot of the solution.

    • Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to the samples and standards.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

2. Chemiluminescence (Direct NO measurement)

This is a highly sensitive and specific method for the real-time detection of NO gas.

  • Principle: The method is based on the reaction of NO with ozone (O₃), which produces an excited state of nitrogen dioxide (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.

  • Protocol Outline:

    • Calibrate the chemiluminescence NO analyzer with a standard NO gas of known concentration.

    • Dissolve the NO donor in a deoxygenated buffer in a sealed reaction vessel at a controlled temperature.

    • Continuously purge the headspace of the reaction vessel with an inert gas (e.g., nitrogen or argon) to carry the released NO to the analyzer.

    • The analyzer continuously records the NO concentration in the gas stream over time.

Assessment of Biological Activity

1. Vasodilation Assay in Isolated Blood Vessels

This assay measures the ability of an NO donor to relax pre-constricted blood vessel rings.

  • Principle: The isometric tension of isolated arterial or venous rings is measured using a myograph. The vessel rings are first contracted with a vasoconstrictor (e.g., phenylephrine or U46619), and then the NO donor is added in increasing concentrations to assess its relaxant effect.

  • Protocol Outline:

    • Isolate blood vessels (e.g., rat aorta, human umbilical artery) and cut them into rings of 2-3 mm in length.

    • Mount the rings in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O₂ / 5% CO₂).

    • Allow the rings to equilibrate under a resting tension.

    • Induce a stable contraction with a vasoconstrictor agent.

    • Add the NO donor cumulatively in increasing concentrations and record the relaxation response.

    • Calculate the EC₅₀ value (the concentration of the donor that produces 50% of the maximal relaxation).

2. Platelet Aggregation Assay

This assay measures the ability of an NO donor to inhibit platelet aggregation induced by an agonist.

  • Principle: Platelet-rich plasma (PRP) is prepared from whole blood. The change in light transmission through the PRP is monitored as platelets aggregate in response to an agonist (e.g., ADP or collagen). An inhibitor of aggregation will reduce the change in light transmission.

  • Protocol Outline:

    • Prepare PRP by centrifuging citrated whole blood.

    • Place the PRP in an aggregometer cuvette with a stir bar at 37°C.

    • Add the NO donor at various concentrations and incubate for a short period.

    • Add a platelet agonist to induce aggregation.

    • Monitor the change in light transmittance for a fixed period.

    • Calculate the percentage of inhibition of aggregation for each concentration of the NO donor and determine the IC₅₀ value (the concentration that inhibits aggregation by 50%).

Visualizations

Nitric Oxide Signaling Pathway in Vascular Smooth Muscle

NO_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell eNOS eNOS NO_endo NO eNOS->NO_endo Ca²⁺/Calmodulin L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO_endo->sGC Diffusion NO_donor NO Donor (e.g., R-107, SNP, GSNO) NO_exo NO NO_donor->NO_exo NO_exo->sGC GTP GTP cGMP cGMP GTP->cGMP sGC activation PKG Protein Kinase G (PKG) cGMP->PKG Ca_decrease [Ca²⁺]ᵢ Decrease PKG->Ca_decrease Relaxation Vasodilation Ca_decrease->Relaxation Experimental_Workflow cluster_preparation Preparation cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Activity Assessment cluster_analysis Data Analysis and Comparison Donor_Prep Prepare Stock Solutions of NO Donors (R-107, SNP, GSNO, etc.) NO_Release Measure NO Release Profile (Griess Assay / Chemiluminescence) Donor_Prep->NO_Release Stability Assess Stability (e.g., Half-life determination) Donor_Prep->Stability Vasodilation Vasodilation Assay (Isolated Blood Vessels) Donor_Prep->Vasodilation Platelet Platelet Aggregation Assay (Platelet-Rich Plasma) Donor_Prep->Platelet Data_Analysis Calculate Kinetic Parameters (t½, Release Rate) NO_Release->Data_Analysis Stability->Data_Analysis Bio_Analysis Determine Potency (EC₅₀, IC₅₀) Vasodilation->Bio_Analysis Platelet->Bio_Analysis Comparison Comparative Analysis of Performance Metrics Data_Analysis->Comparison Bio_Analysis->Comparison NO_Release_Mechanisms cluster_R107 R-107 cluster_SNP Sodium Nitroprusside (SNP) cluster_GSNO S-Nitrosoglutathione (GSNO) cluster_NONOate Spermine NONOate R107 R-107 (Structure Not Publicly Available) NO_R107 NO R107->NO_R107 Proposed enzymatic or spontaneous release SNP [Fe(CN)₅NO]²⁻ NO_SNP NO SNP->NO_SNP Reduction (e.g., by thiols) GSNO GS-N=O NO_GSNO NO GSNO->NO_GSNO Homolytic Cleavage (Heat, Light) NONOate Spermine-[N(O)NO]⁻ NO_NONOate 2 NO NONOate->NO_NONOate Proton-dependent decomposition

References

A Comparative Analysis of R-107 Extended-Release Ketamine and Intravenous Ketamine for Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for treatment-resistant depression (TRD) is evolving, with ketamine-based therapies at the forefront of innovation. This guide provides a detailed comparison of two prominent modalities: R-107, an extended-release oral formulation of ketamine, and the more established intravenous (IV) administration of ketamine. This document synthesizes experimental data, outlines methodologies of key clinical trials, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Performance and Efficacy

Intravenous ketamine has been recognized for its rapid antidepressant effects, often showing improvements in mood within hours of administration.[1][2] Clinical trials have reported response rates as high as 70% with regular IV infusions.[3] A single IV dose of 0.5 mg/kg infused over 40 minutes is often considered optimal, with response rates greater than 60% observed as early as 4.5 hours post-infusion.[1]

R-107, a novel extended-release oral tablet, has demonstrated significant antidepressant efficacy in a recent Phase 2 multicenter clinical trial.[4][5] This formulation is designed to improve the safety and tolerability profile of ketamine, potentially allowing for at-home administration.[5][6] The pivotal BEDROC study showed that the 180 mg dose of R-107 resulted in a statistically significant improvement in depressive symptoms compared to placebo over 12 weeks.[6][7]

Quantitative Data Summary
MetricR-107 Extended-Release Ketamine (180 mg)Intravenous Ketamine (0.5 mg/kg)
Primary Efficacy Endpoint Least square mean difference of -6.1 on the MADRS score compared to placebo at 13 weeks (P = 0.019).[8][9]Significant antidepressant activity (89% change in MADRS scores) 24 hours after the first dose.[2]
Response Rate In an enriched responder population, 72.7% of patients responded after a 1-week open-label phase.[8][10]Response rates greater than 60% as early as 4.5 hours after a single dose.[1]
Relapse Rate Dose-dependent relapse rates, with 42.9% for the 180 mg group compared to 70.6% for placebo.[5][9]Symptoms typically return within a period of days after discontinuation of the acute intervention.[11]
Onset of Action Rapid onset during the daily dose induction phase.[10]Improved mood within 4 hours, peaking at 24 hours.[1]

Safety and Tolerability

A key differentiator for R-107 is its favorable safety profile. The extended-release formulation is designed to reduce the acute dissociative effects and hemodynamic changes associated with rapid-release ketamine formulations.[6] The Phase 2 trial of R-107 reported minimal dissociation and sedation, with no changes in blood pressure.[5][8] The most common adverse events were mild and included headache, dizziness, and anxiety.[5][8] This profile may allow for safe self-administration at home.[6]

Intravenous ketamine administration requires clinical supervision due to potential side effects such as transient increases in blood pressure, dissociative symptoms, and the risk of misuse.[1][11] While generally well-tolerated in a controlled setting, these effects necessitate monitoring.[11]

Adverse Events Comparison
Adverse EventR-107 Extended-Release KetamineIntravenous Ketamine
Dissociation Minimal reports.[5][8]Greater dissociative symptoms, especially at higher doses.[11]
Sedation Minimal reports.[5][8]Can occur.
Blood Pressure No changes reported.[5][8]Transient elevations.[11]
Common AEs Headache, dizziness, anxiety.[5][8]N/A

Experimental Protocols

R-107 Phase 2 Clinical Trial (BEDROC Study)

The BEDROC study was a multicenter, randomized, placebo-controlled, double-blind, dose-finding trial.[6]

Screening and Open-Label Phase:

  • Participants: Adult male and female patients with TRD and Montgomery-Asberg Depression Rating Scale (MADRS) scores ≥20.[5][8]

  • Procedure: 329 individuals were screened, and 231 entered an open-label enrichment phase where they received R-107 tablets at a dose of 120 mg per day for 5 days.[8][9]

  • Assessment: Patients were assessed on day 8.[5][8]

Randomized, Double-Blind Phase:

  • Participants: 168 responders from the open-label phase (defined as MADRS scores ≤12 and a reduction of ≥50%) were randomized.[5][8]

  • Intervention: Patients were randomized on a 1:1:1:1:1 basis to receive double-blind R-107 doses of 30, 60, 120, or 180 mg, or a placebo, administered twice weekly for 12 weeks.[5][8]

  • Primary Endpoint: The primary endpoint was the least square mean change in MADRS for each active treatment group compared with placebo at 13 weeks.[5][8]

G cluster_screening Screening & Open-Label Phase cluster_randomization Randomized, Double-Blind Phase (12 weeks) cluster_endpoint Primary Endpoint screening Screening of 329 TRD Patients (MADRS ≥ 20) open_label Open-Label R-107 (120 mg/day for 5 days) (n=231) screening->open_label assessment_day8 Assessment on Day 8 open_label->assessment_day8 responders Randomization of 168 Responders (MADRS ≤ 12 & ≥50% reduction) assessment_day8->responders Non-responders exit placebo Placebo responders->placebo 1:1:1:1:1 randomization dose_30 R-107 (30 mg) responders->dose_30 1:1:1:1:1 randomization dose_60 R-107 (60 mg) responders->dose_60 1:1:1:1:1 randomization dose_120 R-107 (120 mg) responders->dose_120 1:1:1:1:1 randomization dose_180 R-107 (180 mg) responders->dose_180 1:1:1:1:1 randomization primary_endpoint Least Square Mean Change in MADRS at 13 Weeks placebo->primary_endpoint dose_30->primary_endpoint dose_60->primary_endpoint dose_120->primary_endpoint dose_180->primary_endpoint

R-107 Phase 2 Clinical Trial Workflow

Intravenous Ketamine Dose-Ranging Trial

This was a double-blind, placebo-controlled, dose-ranging trial conducted across six US academic sites.[11][12]

  • Participants: 99 outpatients aged 18-70 years with TRD, defined as failing to respond to at least two adequate antidepressant treatments in the current episode.[11][12]

  • Procedure: Following a washout period, subjects were randomly assigned in a 1:1:1:1:1 fashion to one of five arms.[12]

  • Intervention: A single intravenous infusion over 40 minutes of ketamine at doses of 0.1 mg/kg, 0.2 mg/kg, 0.5 mg/kg, 1.0 mg/kg, or an active placebo (midazolam 0.045 mg/kg).[12]

  • Primary Outcome: The primary outcome measure was the Hamilton Depression Rating Scale 6-item version (HAM-D-6).[12]

  • Assessments: Study assessments were performed at baseline (day 0), day 1, day 3 (endpoint), day 5, day 7, and day 30.[12]

G cluster_enrollment Enrollment & Randomization cluster_intervention Single IV Infusion (40 minutes) cluster_assessment Assessments enrollment Enrollment of 99 TRD Outpatients randomization 1:1:1:1:1 Randomization enrollment->randomization placebo Active Placebo (Midazolam 0.045 mg/kg) randomization->placebo dose_01 Ketamine (0.1 mg/kg) randomization->dose_01 dose_02 Ketamine (0.2 mg/kg) randomization->dose_02 dose_05 Ketamine (0.5 mg/kg) randomization->dose_05 dose_10 Ketamine (1.0 mg/kg) randomization->dose_10 assessments HAM-D-6, MADRS, etc. at Days 0, 1, 3, 5, 7, 30 placebo->assessments dose_01->assessments dose_02->assessments dose_05->assessments dose_10->assessments

IV Ketamine Dose-Ranging Trial Workflow

Mechanism of Action and Signaling Pathways

The antidepressant effects of ketamine are believed to be mediated through a complex cascade of molecular events that lead to enhanced neuroplasticity.[13][14] While the exact mechanisms are still under investigation, a leading hypothesis involves the modulation of the glutamatergic system.[13][15]

Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is thought to preferentially block NMDA receptors on inhibitory GABAergic interneurons.[13] This disinhibition leads to a surge of glutamate in the synapse, which in turn activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on postsynaptic neurons.[15][16]

The activation of AMPA receptors triggers a series of downstream signaling pathways crucial for synaptogenesis and the rapid antidepressant effects.[15][16] Key players in this cascade include the brain-derived neurotrophic factor (BDNF) and the mechanistic target of rapamycin (mTOR) signaling pathways.[13][15] The activation of these pathways ultimately leads to increased synthesis of synaptic proteins, promoting the formation and function of new synapses in brain regions like the prefrontal cortex.[14]

G cluster_synapse Synaptic Cleft cluster_intracellular Intracellular Signaling Cascade ketamine Ketamine nmda_r NMDA Receptor (on GABAergic Interneuron) ketamine->nmda_r Blocks gaba_interneuron GABAergic Interneuron nmda_r->gaba_interneuron Inhibits glutamate_release ↑ Glutamate Release gaba_interneuron->glutamate_release Reduces Inhibition of ampa_r AMPA Receptor (on Postsynaptic Neuron) glutamate_release->ampa_r Activates bdnf ↑ BDNF Release ampa_r->bdnf trkb TrkB Receptor bdnf->trkb Activates mTOR mTOR Signaling trkb->mTOR protein_synthesis ↑ Synaptic Protein Synthesis mTOR->protein_synthesis synaptogenesis ↑ Synaptogenesis protein_synthesis->synaptogenesis antidepressant_effects Rapid Antidepressant Effects synaptogenesis->antidepressant_effects

Ketamine's Antidepressant Signaling Pathway

Conclusion

Both R-107 extended-release oral ketamine and intravenous ketamine have demonstrated efficacy in treating TRD. IV ketamine offers a rapid and potent antidepressant effect, which can be crucial in acute settings. However, its administration requires clinical supervision due to potential side effects. R-107 presents a promising alternative with a more favorable safety and tolerability profile, potentially allowing for the convenience of at-home use. The reduced intensity of dissociative and cardiovascular side effects with R-107 could broaden the accessibility of ketamine-based therapies.[8] As R-107 progresses through further clinical development, its role in the long-term management of TRD will become clearer.[6] For drug development professionals, the success of an oral extended-release formulation highlights a viable strategy for mitigating the challenges associated with IV ketamine while retaining its therapeutic benefits.

References

R-107: A Novel Nitric Oxide-Releasing Compound for the Reversal of Established Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Preclinical Efficacy

For researchers, scientists, and drug development professionals, the quest for a therapy that not only manages but reverses established pulmonary hypertension (PH) is a primary objective. R-107, a novel liquid nitric oxide-releasing compound from Claritas Pharmaceuticals, has emerged as a promising candidate, with preclinical data suggesting the potential to halt disease progression and reverse vascular damage.[1][2] This guide provides a comparative overview of the reported efficacy of R-107 against established treatments for pulmonary arterial hypertension (PAH), a common form of PH, supported by available experimental data.

Quantitative Data Comparison

Direct quantitative comparison of R-107 with other therapies is challenging due to the limited availability of peer-reviewed, detailed preclinical data for R-107. The information available is primarily from press releases by Claritas Pharmaceuticals. The following tables summarize the reported efficacy of R-107 and published data for established therapies in the monocrotaline (MCT) rat model of PAH. It is important to note that variations in experimental protocols across different studies can influence outcomes.

Table 1: Hemodynamic Parameters in the Monocrotaline (MCT) Rat Model of Pulmonary Hypertension

Treatment GroupMean Right Ventricular Systolic Pressure (RVSP) (mmHg)Percentage Reduction in Elevated RVSPCitation(s)
R-107 Reported "75% reduction of their elevated blood pressure"~75%[1][3]
Sildenafil 46.2 ± 5.6 (MCT + Sildenafil) vs. 59.8 ± 3.6 (MCT control)~23%[4][5]
Bosentan RV wall thickness lower in MCT + Bosentan vs. MCT controlData on RVSP not explicitly provided in a comparable format[6]
Beraprost (Prostacyclin Analog) 49.5 ± 4.3 (MCT + BPS NPs) vs. 68.0 ± 2.9 (MCT control)~27%[7]

Note: The data for Sildenafil, Bosentan, and Beraprost are from specific peer-reviewed studies and may not be directly comparable to the reported data for R-107 due to potential differences in experimental protocols. BPS NPs refer to Beraprost-incorporated nanoparticles.

Table 2: Right Ventricular Hypertrophy in the Monocrotaline (MCT) Rat Model of Pulmonary Hypertension

Treatment GroupRight Ventricular (RV) Hypertrophy Index (RV/LV+S)Percentage Reduction in RV HypertrophyCitation(s)
R-107 Not explicitly reported in press releasesNot explicitly reported[1][2][3]
Sildenafil 0.61 ± 0.03 (MCT + Sildenafil) vs. 0.76 ± 0.04 (MCT control)~20%[4][5]
Bosentan RV/LV+S ratio lower in MCT + Bosentan vs. MCT controlSignificant reduction reported[6]
Beraprost (Prostacyclin Analog) 0.34 ± 0.06 (MCT + BPS NPs) vs. 0.32 ± 0.05 (MCT control)Not significantly different in this study[7]

Note: (RV/LV+S) is the Fulton Index, a measure of right ventricular hypertrophy. The data for Sildenafil, Bosentan, and Beraprost are from specific peer-reviewed studies. The lack of specific quantitative data for R-107 on this parameter is a significant limitation.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and comparison of study results. While a specific, peer-reviewed protocol for the R-107 preclinical studies is not publicly available, a general protocol for the monocrotaline (MCT)-induced rat model of pulmonary hypertension is well-established.

Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model (General Protocol)

The MCT model is a widely used and accepted preclinical model for PAH.[8][9]

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.[10][11]

  • Induction of PAH: A single subcutaneous or intraperitoneal injection of monocrotaline (typically 60 mg/kg) is administered.[10][12] MCT is a pyrrolizidine alkaloid that, when metabolized by the liver, causes endothelial damage in the pulmonary vasculature, leading to inflammation, vascular remodeling, and a progressive increase in pulmonary artery pressure.[9]

  • Disease Development: Severe PAH, characterized by elevated right ventricular systolic pressure (RVSP) and right ventricular hypertrophy, typically develops within 3 to 4 weeks after MCT injection.[8][13]

  • Treatment Administration:

    • Prophylactic: Treatment is initiated shortly after MCT injection to assess its ability to prevent the development of PAH.

    • Therapeutic (Established Disease): Treatment is initiated after the development of significant PAH (e.g., 2-3 weeks post-MCT) to evaluate its efficacy in reversing established disease. The press releases for R-107 suggest a therapeutic treatment protocol.[1]

  • Outcome Measures:

    • Hemodynamics: RVSP and mean pulmonary arterial pressure (mPAP) are measured via right heart catheterization.

    • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the weight of the RV to the LV+S (Fulton Index) is calculated as an index of RV hypertrophy.[14][15]

    • Histopathology: Lung tissue is examined for vascular remodeling, including medial wall thickening and muscularization of small pulmonary arteries.

Signaling Pathways in Pulmonary Arterial Hypertension

The pathophysiology of PAH involves complex and interconnected signaling pathways. The three major pathways targeted by current therapies are the endothelin pathway, the nitric oxide pathway, and the prostacyclin pathway.

Endothelin Pathway

Endothelin_Pathway cluster_endothelial Endothelial Cell cluster_smc Smooth Muscle Cell cluster_drug Endothelin-1 (ET-1) Endothelin-1 (ET-1) ET-A Receptor ET-A Receptor Endothelin-1 (ET-1)->ET-A Receptor ET-B Receptor ET-B Receptor Endothelin-1 (ET-1)->ET-B Receptor Vasoconstriction Vasoconstriction ET-A Receptor->Vasoconstriction Proliferation Proliferation ET-A Receptor->Proliferation ET-B Receptor->Vasoconstriction ET-B Receptor->Proliferation Bosentan (ERA) Bosentan (ERA) Bosentan (ERA)->ET-A Receptor Bosentan (ERA)->ET-B Receptor

Caption: The endothelin pathway in PAH and the mechanism of action of Endothelin Receptor Antagonists (ERAs).

Nitric Oxide Pathway

Nitric_Oxide_Pathway cluster_endothelial Endothelial Cell cluster_smc Smooth Muscle Cell cluster_drug eNOS eNOS Nitric Oxide (NO) Nitric Oxide (NO) eNOS->Nitric Oxide (NO) L-Arginine L-Arginine L-Arginine->eNOS O2 sGC sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Anti-proliferation Anti-proliferation cGMP->Anti-proliferation PDE5 PDE5 cGMP->PDE5 GMP GMP PDE5->GMP degrades Nitric Oxide (NO)->sGC stimulates R-107 R-107 R-107->Nitric Oxide (NO) releases Sildenafil (PDE5i) Sildenafil (PDE5i) Sildenafil (PDE5i)->PDE5

Caption: The nitric oxide pathway in PAH and the mechanisms of R-107 and PDE5 inhibitors.

Prostacyclin Pathway

Prostacyclin_Pathway cluster_endothelial Endothelial Cell cluster_smc Smooth Muscle Cell cluster_drug Prostacyclin (PGI2) Prostacyclin (PGI2) IP Receptor IP Receptor Prostacyclin (PGI2)->IP Receptor Adenylyl Cyclase Adenylyl Cyclase IP Receptor->Adenylyl Cyclase activates cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase Vasodilation Vasodilation cAMP->Vasodilation Anti-proliferation Anti-proliferation cAMP->Anti-proliferation Prostacyclin Analogs Prostacyclin Analogs Prostacyclin Analogs->IP Receptor activate

Caption: The prostacyclin pathway in PAH and the mechanism of action of prostacyclin analogs.

Discussion and Future Directions

The preclinical data for R-107, as reported by Claritas Pharmaceuticals, are highly promising and suggest a potential paradigm shift in the treatment of established pulmonary hypertension. The claims of "total" prevention of disease progression and a significant "75% reduction" in elevated blood pressure in a rat model are unprecedented.[1][3] If these findings are replicated in rigorous, peer-reviewed studies and subsequently in human clinical trials, R-107 could represent a truly disease-modifying therapy.

However, it is crucial to approach these preliminary findings with scientific rigor. The lack of detailed, publicly available data and experimental protocols for the R-107 studies makes a direct and definitive comparison with established therapies challenging. The quantitative data presented for sildenafil, bosentan, and beraprost are derived from peer-reviewed publications and provide a benchmark for the expected efficacy of current treatments in the MCT rat model.

Future research should focus on the publication of the complete preclinical data for R-107 in a peer-reviewed journal. This will allow for a thorough and independent assessment of its efficacy and safety profile. Furthermore, the ongoing and planned Phase 1 and 2a clinical trials in Australia will be critical in determining the translational potential of these promising preclinical findings to human patients with pulmonary hypertension.[2][16] The scientific community eagerly awaits these results to ascertain if R-107 will indeed revolutionize the management of this devastating disease.

References

Comparative Safety Analysis of R-107 Dosages in Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the safety and tolerability of different dosages of R-107, an investigational extended-release oral formulation of racemic ketamine for treatment-resistant depression (TRD). The data is compiled from the Phase 2, randomized, placebo-controlled BEDROC study, offering researchers, scientists, and drug development professionals a comprehensive overview of the product's safety profile supported by experimental data.

R-107 has demonstrated a favorable safety and tolerability profile across the studied dosages, with most adverse events being mild in intensity.[1][2] The extended-release formulation is designed to minimize the dissociative side effects commonly associated with other forms of ketamine by maintaining low systemic concentrations.[2][3][4]

Quantitative Safety Data

The following tables summarize the key safety and tolerability data from the double-blind, placebo-controlled phase of the BEDROC study.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)

The most frequently reported adverse events during the 12-week double-blind treatment phase were headache, dizziness, and anxiety.[1][5][6] A dose-response relationship was observed for dizziness.

Adverse EventPlacebo (n=37)R-107 30 mg (n=34)R-107 60 mg (n=34)R-107 120 mg (n=31)R-107 180 mg (n=32)
Headache 16%29%32%19%19%
Dizziness 8%12%15%16%28%
Anxiety 5%9%3%19%19%
Depression 5%12%15%6%9%
Data sourced from the BEDROC study publication.[1]
Table 2: Dissociative Effects and Other Safety Measures

A key finding from the BEDROC study was the minimal incidence of dissociative and sedative effects, which are typically dose-limiting side effects for ketamine treatments.[1][2][5] Tolerability was reported as excellent, with no significant changes in blood pressure.[1][5][6]

Safety MeasureObservation
Dissociation (CADSS) Mean scores on the Clinician-Administered Dissociative States Scale (CADSS) were less than 1 point at all visits during the 12-week double-blind phase.[6]
Sedation Mild sedation was reported by only five participants in the active treatment arms (four in the 30 mg group and one in the 120 mg group) during the double-blind phase.[1]
Blood Pressure No significant changes in blood pressure were observed.[1][5][6]
Serious Adverse Events (SAEs) No product-related Serious Adverse Events were reported during the study.

Experimental Protocols

The safety and efficacy of R-107 were evaluated in the multi-center, two-phase BEDROC study (ACTRN12618001042235).[1][5][6]

Study Design

The study utilized an enrichment design to identify initial responders before randomization.

  • Open-Label Enrichment Phase: Eligible adult patients with TRD (defined as a failure to respond to at least two other antidepressants) and a Montgomery-Åsberg Depression Rating Scale (MADRS) score of >20 received open-label R-107 at a dose of 120 mg once daily for 5 days.[1][5][6]

  • Randomized, Double-Blind Phase: Patients who responded to the initial treatment (defined as a MADRS score ≤12 and a reduction of ≥50% from baseline) were randomized on a 1:1:1:1:1 basis.[1][5][6] Participants received one of four doses of R-107 (30 mg, 60 mg, 120 mg, or 180 mg) or a placebo, administered twice weekly for 12 weeks.[1][5][6] The majority of dosing during this phase occurred at the patients' homes.[1][5][6]

The workflow for the BEDROC study is illustrated below.

G cluster_screening Screening & Enrollment cluster_open_label Phase 1: Open-Label Enrichment cluster_assessment Response Assessment cluster_randomization Phase 2: Randomized Double-Blind Treatment (12 Weeks) Screen Screening of Patients with TRD (MADRS > 20) OpenLabel All Patients Receive R-107 120mg/day for 5 days Screen->OpenLabel Assessment Day 8 Assessment: Responder? OpenLabel->Assessment Placebo Placebo (Twice Weekly) Assessment->Placebo Yes Dose30 R-107 30mg (Twice Weekly) Assessment->Dose30 Yes Dose60 R-107 60mg (Twice Weekly) Assessment->Dose60 Yes Dose120 R-107 120mg (Twice Weekly) Assessment->Dose120 Yes Dose180 R-107 180mg (Twice Weekly) Assessment->Dose180 Yes Exit Non-Responders Exit Study Assessment->Exit No

Fig 1. BEDROC Phase 2 Clinical Trial Workflow.

Mechanism of Action: Signaling Pathway

R-107 is an extended-release formulation of ketamine, which is an N-methyl-D-aspartate (NMDA) receptor antagonist. The antidepressant effects of ketamine are believed to be mediated through a complex signaling cascade that results in enhanced synaptogenesis.

The proposed mechanism involves the following steps:

  • NMDA Receptor Blockade: Ketamine preferentially blocks NMDA receptors on GABAergic interneurons.

  • Disinhibition of Glutamate Release: This blockade reduces the inhibitory signaling from interneurons, leading to a surge of glutamate release.

  • AMPA Receptor Activation: The increased glutamate activates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors on pyramidal neurons.

  • Downstream Signaling: AMPA receptor activation triggers downstream signaling pathways, including the activation of the mammalian target of rapamycin (mTOR).

  • Synaptogenesis: Activation of the mTOR pathway leads to the synthesis of synaptic proteins, promoting the formation of new synapses and reversing the synaptic deficits associated with depression.

The diagram below illustrates this proposed signaling pathway.

G cluster_synapse Synaptic Cleft cluster_downstream Intracellular Signaling Cascade Ketamine R-107 (Ketamine) NMDA_R NMDA Receptor Ketamine->NMDA_R Blocks GABA_Interneuron GABAergic Interneuron Pyramidal_Neuron Pyramidal Neuron GABA_Interneuron->Pyramidal_Neuron Inhibits Glutamate Glutamate Pyramidal_Neuron->Glutamate Releases AMPAR AMPA Receptor Glutamate->AMPAR Activates mTOR mTOR Activation AMPAR->mTOR Synaptic_Proteins Synaptic Protein Synthesis mTOR->Synaptic_Proteins Synaptogenesis Increased Synaptogenesis & Antidepressant Effect Synaptic_Proteins->Synaptogenesis NMDA_R->GABA_Interneuron

Fig 2. Proposed Signaling Pathway for R-107's Antidepressant Action.

References

Safety Operating Guide

Ambiguity in "RP107" Prevents Safe Disposal Guidance

Author: BenchChem Technical Support Team. Date: December 2025

Providing accurate and safe disposal procedures for the substance identified as "RP107" is not possible at this time due to significant ambiguity in the available information. Searches for "this compound" have yielded multiple, distinct chemical products and substances, each with different handling and disposal requirements. It is crucial to correctly identify the specific substance to ensure the safety of researchers, scientists, and drug development professionals, and to maintain regulatory compliance.

Initial research has identified several different products designated as "this compound," including:

  • A pyrrolo-pyrazine compound: A cell-permeable inhibitor of cyclin-dependent kinases used in biochemical research.[1]

  • Reactive Orange 107: A golden yellow dye used for laboratory and analytical purposes.[2]

  • ANTICORIT RP 4107 LV: A rust-preventive oil, which is a mixture of severely refined base oils and additives.

  • Type RP™ Rapid Power Electrical Cleaner: A flammable electrical cleaner and degreaser.[3]

  • United 107 Aerosol Safety Solvent: A hazardous aerosol solvent.[4]

  • Roland this compound: A digital piano, for which disposal would involve electronic waste procedures.[5]

The disposal procedures for these substances are fundamentally different and mishandling could lead to serious safety incidents, environmental contamination, and legal penalties. For instance, the disposal of a biochemical reagent would be governed by regulations for chemical laboratory waste, while a rust-preventive oil would likely be classified as industrial waste, and an aerosol solvent would have specific protocols due to its flammability and pressurized container.

To receive accurate and actionable disposal procedures, please provide a more specific identifier for the "this compound" substance you are working with. The most helpful identifiers include:

  • CAS (Chemical Abstracts Service) Number: This is a unique numerical identifier assigned to every chemical substance.

  • Full Product Name and Manufacturer: The complete name of the product and the company that produced it can help in locating the specific Safety Data Sheet (SDS).

  • Chemical Formula or Structure: For a pure compound, the chemical formula or a structural representation can aid in unambiguous identification.

Once a specific substance is identified, a detailed and accurate disposal plan can be provided, including quantitative data on concentration limits, pH requirements, and step-by-step procedural guidance to ensure the safety of all personnel and the protection of the environment.

References

Essential Safety and Logistics for Handling RP107

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of RP107, a cell-permeable pyrrolo-pyrazine compound and a potent cyclin-dependent kinase (Cdk) inhibitor.[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of related pyrrolo-pyrazine compounds and the general handling requirements for potent, biologically active small molecules.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a yellow solid and should be handled with care due to its potential biological activity and the hazards associated with its chemical class.[1] A related compound, pyrrolo(1,2-a)pyrazine, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Therefore, it is prudent to assume this compound possesses similar hazardous properties.

Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times when handling this compound powder or solutions.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Double gloving is advised for handling concentrated solutions or for extended procedures.
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect from spills and contamination.
Respiratory Protection Fume HoodAll handling of this compound powder and volatile solutions must be conducted in a certified chemical fume hood to prevent inhalation.

II. Operational Plan for Handling this compound

A. Preparation and Weighing

  • Work Area Preparation: Ensure the chemical fume hood is clean and free of clutter. Have all necessary equipment and reagents ready.

  • Weighing:

    • Perform all weighing of this compound powder within the fume hood.

    • Use a dedicated, clean weighing vessel.

    • Handle with care to avoid generating dust.

B. Solution Preparation

  • Solvent Selection: Use the appropriate solvent as determined by the experimental protocol.

  • Dissolution:

    • Add the solvent to the weighed this compound powder slowly.

    • Ensure the container is capped or covered during dissolution to prevent solvent evaporation and potential aerosol formation.

    • If sonication is required, ensure the container is properly sealed.

C. Experimental Use

  • Cell Culture and In Vitro Assays:

    • When adding this compound solutions to cell cultures or assays, use appropriate sterile techniques within a biological safety cabinet.

    • Be mindful of potential aerosol generation.

  • Animal Studies:

    • Follow all institutional guidelines for the handling of animals and administration of test compounds.

    • Wear appropriate PPE to avoid exposure during dosing and handling of animal waste.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Stream Segregation and Disposal Procedures

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Waste Labeled Hazardous Chemical Waste containerCollect all unused this compound powder and grossly contaminated items (e.g., weighing boats, contaminated paper towels).
Liquid this compound Waste Labeled Hazardous Chemical Waste container (compatible with the solvent)Collect all unused this compound solutions and contaminated solvents. Do not mix with other waste streams unless compatible.
Sharps Sharps containerDispose of all needles and syringes used for handling this compound solutions in a designated sharps container.
Contaminated Labware Labeled Hazardous Chemical Waste container or decontaminatedGlassware should be decontaminated with an appropriate method (e.g., rinsing with a suitable solvent, followed by washing) before reuse. Disposable plasticware should be disposed of as solid chemical waste.

IV. Experimental Protocols and Data

While specific experimental protocols for this compound are not publicly available, its action as a Cdk inhibitor suggests its use in cell cycle research and oncology studies.[1] As an ATP-competitive inhibitor, assays would likely involve measuring the phosphorylation of Cdk substrates.

Inhibitory Concentrations of this compound against various Cyclin-Dependent Kinases

Cdk/Cyclin ComplexIC50 (nM)
Cdk1/cyclin B150
Cdk2/cyclin A120
Cdk2/cyclin E400
Cdk5/p25200

Source: ChemicalBook[1]

V. Workflow and Logical Relationships

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

RP107_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experimentation cluster_disposal Disposal Receive Receive & Log this compound Store Store Appropriately Receive->Store Weigh Weigh Powder Store->Weigh Prepare_Solution Prepare Solution Weigh->Prepare_Solution In_Vitro In Vitro Assay Prepare_Solution->In_Vitro In_Vivo In Vivo Study Prepare_Solution->In_Vivo Solid_Waste Solid Waste Collection In_Vitro->Solid_Waste Liquid_Waste Liquid Waste Collection In_Vitro->Liquid_Waste In_Vivo->Solid_Waste In_Vivo->Liquid_Waste Sharps_Waste Sharps Collection In_Vivo->Sharps_Waste Dispose Dispose via EHS Solid_Waste->Dispose Liquid_Waste->Dispose Sharps_Waste->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RP107
Reactant of Route 2
RP107

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。